Cyanine 3.18
Description
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Structure
2D Structure
Properties
IUPAC Name |
1-(5-carboxypentyl)-2-[(E,3E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N2O10S2/c1-34(2)26-22-24(48(42,43)44)16-18-28(26)36(20-9-5-7-14-32(38)39)30(34)12-11-13-31-35(3,4)27-23-25(49(45,46)47)17-19-29(27)37(31)21-10-6-8-15-33(40)41/h11-13,16-19,22-23H,5-10,14-15,20-21H2,1-4H3,(H3-,38,39,40,41,42,43,44,45,46,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFNGAVPORGJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N2O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structural Elucidation and Application of Cy3 Diacid(diso3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure, properties, and applications of Cy3 diacid(diso3), a fluorescent dye belonging to the cyanine family. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent labeling in their work.
Core Structure and Functionalization
Cy3 diacid(diso3), also known by synonyms such as diSulfo-Cy3 COOH and Sulfo-Cyanine3 Dicarboxylic Acid, is a symmetrical cyanine dye.[1] The foundational structure of Cy3 dyes consists of two indolenine rings linked by a three-methine bridge.[2] This conjugated system is responsible for the dye's characteristic orange-red fluorescence. The "diacid(diso3)" designation indicates the presence of two carboxylic acid (-COOH) groups and two sulfonic acid (-SO3H) groups.
The sulfonic acid groups are typically located at the 5 and 5' positions of the indolenine rings, which significantly increases the water solubility of the dye.[] The carboxylic acid functionalities are generally appended to the nitrogen atoms of the indolenine rings through an alkyl linker, providing a site for conjugation to biomolecules. The structure is overall symmetrical.[][4]
Below is a diagram representing the chemical structure of Cy3 diacid(diso3).
Physicochemical and Spectroscopic Properties
The quantitative data for Cy3 diacid(diso3) are summarized in the table below. These properties are crucial for designing and executing fluorescence-based experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C35H44N2O10S2 | [1][4] |
| Molecular Weight | 716.86 g/mol | [1] |
| Excitation Maximum (λex) | ~550 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ at ~550 nm | |
| Fluorescence Quantum Yield | ~0.15 | |
| CAS Number | 146397-17-3 / 762260-71-9 | [1][4] |
Experimental Protocols
Cy3 diacid(diso3) is a non-activated form of the dye. The carboxylic acid groups require activation to react with primary amines on biomolecules such as proteins and peptides. This is typically achieved through an in-situ activation step to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester.
General Workflow for Biomolecule Labeling
The following diagram outlines a typical workflow for labeling a target protein with Cy3 diacid(diso3).
Signaling Pathways and Applications
It is important to note that Cy3 diacid(diso3) is a fluorescent labeling reagent and does not have a direct role in biological signaling pathways. Its primary function is to be covalently attached to a biomolecule of interest, allowing for its visualization and tracking in various experimental setups.
The high fluorescence intensity and photostability of Cy3 make it a valuable tool in a wide range of applications, including:
-
Fluorescence Microscopy: Imaging the localization and dynamics of labeled proteins, nucleic acids, or other molecules within cells and tissues.
-
Flow Cytometry: Quantifying and sorting cells based on the fluorescence intensity of labeled surface or intracellular markers.
-
Förster Resonance Energy Transfer (FRET): When paired with a suitable acceptor dye, Cy3 can be used to study molecular interactions and conformational changes.
-
Microarrays: Detecting the hybridization of labeled nucleic acids to a solid support.
Due to its diacid functionality, this dye is particularly useful for creating cross-linked conjugates or for applications where a bifunctional linker is required. The sulfonate groups ensure high water solubility, which is advantageous for labeling biomolecules in aqueous buffers and reduces the tendency of the dye to aggregate.
References
An In-depth Technical Guide to Cy3 Diacid(diso3): Chemical Properties and Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Cy3 diacid(diso3), a fluorescent dye widely utilized in biological and biomedical research. This document details the dye's specifications, experimental protocols for its application, and visual representations of key processes to support researchers in its effective implementation.
Core Chemical and Physical Properties
Cy3 diacid(diso3), also known as sulfo-Cy3 carboxylic acid, is a water-soluble, orange-fluorescent dye belonging to the cyanine family. The presence of two sulfonate groups and a carboxylic acid moiety enhances its hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments. Its fluorescence is characterized by a high quantum yield and strong photostability, rendering it a robust tool for various fluorescence-based applications.
Quantitative Specifications
The following tables summarize the key quantitative data for Cy3 diacid(diso3) and its non-sulfonated counterpart, Cy3 carboxylic acid, for comparative purposes.
Table 1: Spectroscopic Properties
| Property | Cy3 diacid(diso3) / Sulfo-Cy3 carboxylic acid | Cy3 carboxylic acid (non-sulfonated) |
| Excitation Maximum (λex) | ~548 - 555 nm | ~555 nm |
| Emission Maximum (λem) | ~563 - 570 nm | ~570 nm |
| Molar Absorptivity (ε) | ~150,000 - 162,000 cm-1M-1 | ~150,000 cm-1M-1 |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.31 | ~0.31 |
Table 2: Physicochemical Properties
| Property | Cy3 diacid(diso3) / Sulfo-Cy3 carboxylic acid | Cy3 carboxylic acid (non-sulfonated) |
| Molecular Formula | C30H35N2NaO8S2 | C30H36N2O2 |
| Molecular Weight | ~638.7 g/mol | ~456.6 g/mol |
| Solubility | Water, DMSO, DMF | DMSO, DMF, Dichloromethane (DCM) |
| Storage Conditions | -20°C, protected from light | -20°C, protected from light |
Fluorescence Mechanism: A Jablonski Diagram Perspective
The fluorescence of Cy3 diacid(diso3) can be conceptually understood through a Jablonski diagram. Upon absorption of a photon of light, the molecule is elevated from its electronic ground state (S0) to an excited singlet state (S1). Following a rapid, non-radiative internal conversion to the lowest vibrational level of the excited state, the molecule returns to the ground state through the emission of a photon, a process known as fluorescence.
Caption: Jablonski diagram illustrating the fluorescence process of Cy3.
Experimental Protocols
Protein Labeling with Cy3 diacid(diso3) via Carbodiimide Chemistry
This protocol outlines the covalent conjugation of Cy3 diacid(diso3) to a primary amine on a protein, such as an antibody, using a two-step carbodiimide reaction.
Materials:
-
Cy3 diacid(diso3)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Methodology:
-
Dye Activation:
-
Dissolve Cy3 diacid(diso3) in DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
In a microcentrifuge tube, combine Cy3 diacid(diso3), EDC, and NHS (or sulfo-NHS) in Activation Buffer. A molar ratio of approximately 1:10:25 (Dye:EDC:NHS) is a good starting point.
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Protein Conjugation:
-
Immediately add the activated Cy3-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, typically ranging from 5:1 to 20:1.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.
-
Purify the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
-
Caption: Workflow for labeling a protein with Cy3 diacid(diso3).
Immunofluorescence Staining with a Cy3-Labeled Antibody
This protocol provides a general workflow for using a Cy3-labeled antibody for immunofluorescence staining of cultured cells.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Cy3-labeled primary or secondary antibody
-
Antifade mounting medium
Methodology:
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with Fixation Solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Dilute the Cy3-labeled antibody in Blocking Buffer to the desired concentration.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the cells three to five times with PBS, with each wash lasting 5 minutes, to remove unbound antibodies.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
-
Caption: General workflow for immunofluorescence staining.
This guide provides foundational information and protocols for the use of Cy3 diacid(diso3). Researchers are encouraged to optimize these protocols for their specific experimental systems and applications to achieve the best results.
An In-depth Technical Guide to the Excitation and Emission Spectra of Cy3 Diacid (diso3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of Cyanine-3 (Cy3) diacid (diso3), a widely used orange-fluorescent dye in biological research. This document details the core spectral characteristics, provides in-depth experimental protocols for its spectral measurement, and outlines a common application workflow.
Core Spectral Properties of Cy3 Diacid (diso3)
Cy3 diacid is a bright, water-soluble, and pH-insensitive fluorescent dye from pH 4 to pH 10. Its robust fluorescence and stability make it a valuable tool for labeling nucleic acids, proteins, and antibodies in various applications, including fluorescence microscopy, flow cytometry, and FRET analysis.
Quantitative Spectral Data
The key spectral characteristics of Cy3 diacid (diso3) are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for microscopy, and interpreting fluorescence data.
| Property | Value | Reference |
| Excitation Maximum (λex) | 555 nm | [1] |
| Emission Maximum (λem) | 572 nm | [1] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.15 (in aqueous buffer) | [2] |
| Recommended Excitation Laser | 532 nm or 555 nm | [1] |
| Recommended Filter Set | TRITC (tetramethylrhodamine) | [1] |
Experimental Protocols
This section provides detailed methodologies for the spectral characterization of Cy3 diacid and a common application in immunofluorescence.
Protocol 1: Measurement of Excitation and Emission Spectra
This protocol outlines the steps to determine the excitation and emission spectra of Cy3 diacid (diso3) using a spectrofluorometer.
Materials:
-
Cy3 diacid (diso3)
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Spectrofluorometer
-
Quartz fluorescence cuvette (1 cm path length)
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UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Cy3 diacid (diso3) in the chosen spectroscopic grade solvent.
-
Prepare a series of dilutions from the stock solution. The final concentration for spectral measurement should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[3]
-
Prepare a blank sample containing only the solvent.
-
-
Instrument Setup (Spectrofluorometer):
-
Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stable output.
-
Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.
-
Set the photomultiplier tube (PMT) voltage to an appropriate level to maximize signal without saturating the detector. This can be optimized using a sample with known fluorescence.
-
-
Measuring the Emission Spectrum:
-
Place the blank cuvette in the spectrofluorometer and record a blank scan over the desired emission range to measure any background signal from the solvent.
-
Replace the blank with the Cy3 diacid sample cuvette.
-
Set the excitation wavelength to a value slightly below the expected maximum (e.g., 550 nm).
-
Scan the emission monochromator over a range that covers the expected emission of Cy3 (e.g., 560 nm to 700 nm).
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Measuring the Excitation Spectrum:
-
Keep the Cy3 diacid sample cuvette in the spectrofluorometer.
-
Set the emission monochromator to the determined emission maximum (λem, e.g., 572 nm).
-
Scan the excitation monochromator over a range that covers the expected absorption of Cy3 (e.g., 450 nm to 560 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample's emission spectrum to correct for background fluorescence.
-
The corrected spectra will provide the accurate excitation and emission maxima for Cy3 diacid (diso3) under the specific experimental conditions.
-
Protocol 2: Immunofluorescence Staining of Cells with a Cy3-Conjugated Secondary Antibody
This protocol describes a general workflow for immunofluorescence (IF) to visualize a target protein in cultured cells using a primary antibody and a Cy3-labeled secondary antibody.
Materials:
-
Cultured cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody specific to the target protein
-
Cy3-conjugated secondary antibody that recognizes the primary antibody's host species
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for DAPI and Cy3
Procedure:
-
Cell Preparation and Fixation:
-
Wash the cells on coverslips three times with PBS.
-
Fix the cells by incubating with fixation buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy3-conjugated secondary antibody in blocking buffer. Protect the antibody from light from this point forward.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a diluted solution of DAPI for 5 minutes at room temperature in the dark to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with filter sets for DAPI (blue channel) and Cy3 (red channel).
-
Capture images for analysis of protein localization.
-
Visualizations
The following diagrams illustrate the experimental workflow for immunofluorescence.
Caption: Workflow for immunofluorescence staining.
This guide provides foundational knowledge and practical protocols for the use of Cy3 diacid (diso3) in research. For specific applications, further optimization of the provided protocols may be necessary.
References
Technical Guide: Photophysical Properties of Cy3 Diacid (diso3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum yield and extinction coefficient of Cyanine3 (Cy3) diacid, a fluorescent dye critical for various applications in research and drug development. This document details the photophysical parameters, the experimental methodologies for their determination, and a logical workflow for these measurements.
Core Photophysical Parameters
The performance of a fluorescent molecule is defined by its ability to absorb and emit light, quantified by its extinction coefficient and quantum yield, respectively. Cy3 diacid, also known as diSulfo-Cy3 carboxylic acid, is a water-soluble derivative of the Cy3 dye, engineered for stability and brightness in aqueous environments.
Data Summary
The following table summarizes the key quantitative data for Cy3 diacid (diso3).
| Parameter | Value | Units |
| Molar Extinction Coefficient (ε) | 150,000 - 162,000 | cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | 0.1 - 0.15 | - |
| Excitation Maximum (λex) | ~548 - 555 | nm |
| Emission Maximum (λem) | ~563 - 572 | nm |
Note: The exact values can vary slightly depending on the solvent, pH, and conjugation state of the dye.
Experimental Protocols
Accurate determination of the quantum yield and extinction coefficient is paramount for the quantitative use of fluorescent dyes. The following sections outline the standard experimental protocols for these measurements.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Materials:
-
Calibrated spectrophotometer
-
Quartz cuvettes with a defined path length (e.g., 1 cm)
-
High-purity Cy3 diacid (diso3)
-
Appropriate solvent (e.g., water, DMSO, DMF)[1]
-
Analytical balance and volumetric flasks for precise concentration preparation
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of Cy3 diacid in the chosen solvent. The concentration should be high enough to allow for accurate weighing.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to create a set of standards with known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a range of wavelengths that includes the expected absorption maximum of Cy3 (~550 nm).
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Plot the measured absorbance at λmax against the corresponding molar concentration of the dye.
-
Perform a linear regression on the data points.
-
According to the Beer-Lambert law, A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length. The slope of the resulting line will be equal to the molar extinction coefficient (assuming a path length of 1 cm).[2]
-
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[3] It is typically measured using a comparative method with a well-characterized fluorescence standard.
Materials:
-
Calibrated spectrofluorometer with an integrating sphere[4]
-
Quartz cuvettes
-
High-purity Cy3 diacid (diso3) (the sample)
-
A suitable fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, which has a similar excitation and emission range)[4]
-
Solvent matching that of the standard if possible, or careful selection of a solvent for the sample.
Procedure:
-
Solution Preparation: Prepare dilute solutions of both the Cy3 diacid sample and the fluorescence standard. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength using a spectrophotometer.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer.
-
Record the fluorescence emission spectrum of the solvent blank, the standard, and the sample over the entire emission range.
-
It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for both the standard and the sample.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for both the sample and the standard.
-
Correct the integrated fluorescence intensities for the absorbance of the solutions at the excitation wavelength.
-
The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the quantum yield and extinction coefficient of Cy3 diacid.
References
In-Depth Technical Guide: Synthesis and Purification of Cy3 Diacid (diso3)
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis and purification of Cy3 diacid (diso3), a fluorescent dye critical for various applications in biological research and medical diagnostics. This document provides in-depth experimental protocols, quantitative data, and visual representations of the synthesis and purification workflows.
Overview
Cy3 diacid (diso3), also known as sulfo-Cyanine3 carboxylic acid, is a water-soluble, orange-fluorescent dye. Its two sulfonic acid groups enhance its hydrophilicity, making it particularly suitable for labeling biomolecules in aqueous environments. The two carboxylic acid functionalities allow for conjugation to primary amines on target molecules like proteins, peptides, and modified oligonucleotides, typically after activation as N-hydroxysuccinimide (NHS) esters.
Key Properties of Cy3 Diacid (diso3):
| Property | Value | Reference |
| Molecular Weight | ~630.77 g/mol | [1] |
| Excitation Maximum (λmax) | ~555 nm | [2] |
| Emission Maximum (λmax) | ~572 nm | [2] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [2] |
| Solubility | Water, DMSO, DMF | [2] |
Synthesis of Cy3 Diacid (diso3)
The synthesis of Cy3 diacid (diso3) is a multi-step process that begins with the preparation of a sulfonated and N-alkylated indoleninium precursor, followed by a condensation reaction to form the cyanine dye backbone.
Synthesis of the Indoleninium Precursor
The key precursor for the synthesis is 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate. This is synthesized in two main steps: the sulfonation of 2,3,3-trimethylindolenine and its subsequent N-alkylation.
Step 1: Synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic acid
This initial step involves the sulfonation of 2,3,3-trimethylindolenine. While detailed reaction conditions can vary, a general procedure involves reacting 2,3,3-trimethylindolenine with a sulfonating agent such as fuming sulfuric acid.
Step 2: Synthesis of 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
This step involves the N-alkylation of the sulfonated indolenine with a carboxy-functionalized alkyl halide.
Experimental Protocol:
-
A mixture of 2,3,3-trimethyl-3H-indole-5-sulfonic acid and 6-bromohexanoic acid is prepared in a suitable solvent, such as acetonitrile.
-
The reaction mixture is refluxed for an extended period, typically 24 hours, to facilitate the quaternization of the indolenine nitrogen.
-
The solvent is removed under reduced pressure, yielding a residue.
-
The residue is washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a solvent mixture like acetone/diethyl ether.
Expected Yield: Approximately 75-80%
Synthesis of Cy3 Diacid (diso3) via Condensation
The final step in the synthesis is the condensation of two molecules of the indoleninium precursor with a trimethine bridge-forming reagent. A common reagent for this purpose is malonaldehyde bis(dimethyl acetal) or glutaconaldehyde dianil hydrochloride.
Experimental Protocol:
-
Two equivalents of 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate are dissolved in a suitable solvent, such as pyridine or a mixture of acetic anhydride and acetic acid.
-
One equivalent of the trimethine bridge-forming reagent (e.g., malonaldehyde bis(dimethyl acetal)) is added to the solution.
-
A base, such as triethylamine or sodium acetate, is often added to catalyze the condensation reaction.
-
The reaction mixture is heated, typically at reflux, for several hours. The progress of the reaction can be monitored by the appearance of the characteristic deep orange/red color of the Cy3 dye.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then subjected to purification.
Expected Yield: 30-40% after initial purification.
Purification of Cy3 Diacid (diso3)
Due to the highly polar nature of the di-sulfonated and di-carboxylated Cy3 dye, purification can be challenging. A combination of solid-phase extraction and preparative high-performance liquid chromatography (HPLC) is generally employed.
Initial Purification: Solid-Phase Extraction (SPE)
An initial clean-up step using a C18 Sep-Pak cartridge can be used to remove some impurities and desalt the sample.
Experimental Protocol:
-
Column Conditioning: A C18 Sep-Pak cartridge is washed sequentially with 10 mL of acetonitrile and 10 mL of deionized water.
-
Sample Loading: The crude reaction mixture is dissolved in a minimal amount of water and loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with deionized water to remove highly polar impurities and salts.
-
Elution: The Cy3 diacid is eluted with a solution of acetonitrile in water (e.g., 50% acetonitrile). The colored fraction is collected.
Final Purification: Preparative Reverse-Phase HPLC
The final purification is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol:
-
Column: A preparative C18 column is used.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B is used to elute the product. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for preparative columns.
-
Detection: The elution is monitored at the absorption maximum of Cy3, around 555 nm.
-
Fraction Collection: The main peak corresponding to the Cy3 diacid (diso3) is collected.
-
Post-Purification: The collected fractions are pooled, and the solvent is removed by lyophilization to yield the purified product as a dark red solid.
Purity Assessment: The purity of the final product should be assessed by analytical HPLC, with an expected purity of ≥95%.
Data Summary
| Step | Product | Typical Yield | Purity |
| N-alkylation | 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate | 75-80% | >90% after recrystallization |
| Condensation | Crude Cy3 diacid (diso3) | 30-40% | Variable |
| Purification | Purified Cy3 diacid (diso3) | >95% (HPLC) | ≥95% |
Visualized Workflows
Caption: Overall workflow for the synthesis and purification of Cy3 diacid (diso3).
Caption: Detailed workflow for the purification of Cy3 diacid (diso3).
References
Cy3 diacid(diso3) CAS number and molecular weight
An In-depth Technical Guide to Cy3 Diacid(diso3) for Researchers and Drug Development Professionals
This guide provides comprehensive information on the fluorescent dye Cy3 diacid(diso3), including its chemical properties, detailed experimental protocols for its use in various research applications, and a visual representation of a common experimental workflow. This information is intended for researchers, scientists, and professionals involved in drug development who utilize fluorescence-based techniques.
Core Properties of Cy3 Diacid(diso3)
Cy3 diacid(diso3) is a derivative of the cyanine dye Cy3, characterized by the presence of two carboxylic acid and two sulfonic acid groups. These functional groups render the molecule highly soluble in aqueous buffers, which is advantageous for biological applications as it minimizes aggregation and non-specific binding. The sulfonic acid groups are ionized at physiological pH, contributing to the high water solubility, while the carboxylic acid groups provide reactive handles for covalent conjugation to biomolecules.
Data Presentation
The key quantitative data for Cy3 diacid(diso3) are summarized in the table below.
| Property | Value |
| CAS Number | 146397-17-3 |
| Molecular Formula | C₃₅H₄₄N₂O₁₀S₂ |
| Molecular Weight | 716.86 g/mol |
| Excitation Maximum (λex) | ~550 nm |
| Emission Maximum (λem) | ~570 nm |
Experimental Protocols
Detailed methodologies for common applications of Cy3 diacid(diso3) are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.
Protein Labeling via Amide Coupling
This protocol describes the covalent labeling of proteins on primary amines (e.g., the N-terminus or the side chain of lysine residues) using Cy3 diacid(diso3) following activation of its carboxylic acid groups.
Materials:
-
Cy3 diacid(diso3)
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
N-Hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Quenching reagent (e.g., Tris or hydroxylamine)
Procedure:
-
Activate Cy3 diacid(diso3):
-
Dissolve Cy3 diacid(diso3) in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Add a 1.2-fold molar excess of NHS or TSTU.
-
Add a 1.2-fold molar excess of DCC or EDC.
-
Incubate the reaction for 1-2 hours at room temperature in the dark to form the NHS-ester of Cy3.
-
-
Prepare the Protein:
-
Dissolve the protein of interest in a suitable amine-free buffer at a concentration of 1-10 mg/mL. The buffer pH should be between 7.2 and 8.0 for efficient labeling of primary amines.
-
-
Conjugation Reaction:
-
Add the activated Cy3-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 5-10 fold molar excess of the dye is recommended.
-
Incubate the reaction for 1-2 hours at room temperature in the dark with gentle stirring.
-
-
Quench the Reaction:
-
Add a quenching reagent such as Tris buffer to a final concentration of 50-100 mM or hydroxylamine to a final concentration of 10 mM to stop the reaction by reacting with any unreacted dye.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be visibly colored.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
-
Fluorescence Microscopy
This protocol provides a general workflow for imaging cells labeled with a Cy3-conjugated probe.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Cy3-labeled probe (e.g., antibody, peptide, or oligonucleotide)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for Cy3 (e.g., excitation ~530-550 nm, emission ~560-600 nm)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging substrate.
-
Wash the cells twice with PBS.
-
-
Fixation and Permeabilization (for fixed cell imaging):
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific binding.
-
-
Labeling:
-
Dilute the Cy3-labeled probe to the desired concentration in blocking buffer.
-
Incubate the cells with the diluted probe for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
Wash the cells three times with PBS to remove unbound probe.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for Cy3.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for a Förster Resonance Energy Transfer (FRET) based assay to study protein-protein interactions using Cy3 as the donor fluorophore and a suitable acceptor like Cy5.
FRET experimental workflow for protein-protein interaction studies.
Unraveling the Di-sulfonated Cy3 Modification: A Technical Guide for Advanced Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent labeling, Cyanine3 (Cy3) dyes have long been a staple for their bright orange-red fluorescence and versatility in labeling biomolecules. The strategic addition of sulfonate groups to the core Cy3 structure has given rise to derivatives with enhanced properties, significantly broadening their applicability in complex biological systems. This technical guide provides an in-depth exploration of the di-sulfonated (diso3) modification of Cy3 dyes, offering a comprehensive overview of its chemical nature, photophysical characteristics, and practical applications, complete with detailed experimental protocols and visual workflows.
The Core Advantage: Enhanced Hydrophilicity
The primary and most impactful consequence of the di-sulfonated modification on the Cy3 dye is the significant increase in its water solubility. The addition of two sulfonate (SO₃⁻) groups to the indolenine rings of the cyanine core structure imparts a strong hydrophilic character to the molecule. This enhanced aqueous solubility is a critical advantage when labeling proteins and other biomolecules that are sensitive to organic co-solvents, which are often required to dissolve non-sulfonated cyanine dyes. By eliminating the need for solvents like DMSO or DMF in the labeling reaction, di-sulfo-Cy3 minimizes the risk of protein denaturation and precipitation, leading to more reliable and reproducible conjugation outcomes.
Photophysical Properties: A Comparative Overview
The decision to use a non-sulfonated, mono-sulfonated, or di-sulfonated Cy3 dye often hinges on the specific requirements of the experiment. While all three variants exhibit similar spectral properties in the orange-red region of the spectrum, there are subtle but important differences in their photophysical parameters. The following table summarizes the key quantitative data for these Cy3 derivatives, allowing for a clear comparison.
| Property | Non-Sulfonated Cy3 | Mono-Sulfonated Cy3 (Sulfo-Cy3) | Di-Sulfonated Cy3 (di-sulfo-Cy3/diso3) |
| Excitation Maximum (λ_max,ex_) | ~550 nm | ~555 nm | ~548 nm |
| Emission Maximum (λ_max,em_) | ~570 nm | ~572 nm | ~563 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | ~162,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.15 | ~0.10 | ~0.10 |
| Solubility | Low in water (requires organic co-solvent) | High in water | Very high in water |
Note: The exact photophysical properties can vary slightly depending on the specific chemical linkage, conjugation partner, and the local microenvironment.
Experimental Protocols: A Step-by-Step Guide to Protein Labeling
The following section provides a detailed methodology for a key application of di-sulfo-Cy3: the covalent labeling of proteins through an N-hydroxysuccinimide (NHS) ester functionalization.
Protocol: Amine-Reactive Labeling of Proteins with di-sulfo-Cy3 NHS Ester
This protocol is designed for labeling proteins with primary amines (e.g., lysine residues and the N-terminus).
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, HEPES, bicarbonate)
-
di-sulfo-Cy3 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for initial dye reconstitution)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
-
Spectrophotometer
Methodology:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing Tris or glycine will compete with the labeling reaction and must be removed, for example, by dialysis against the Reaction Buffer.
-
-
Dye Preparation:
-
Shortly before use, prepare a stock solution of the di-sulfo-Cy3 NHS Ester. Dissolve the dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Adjust the protein solution to the optimal pH for the labeling reaction (pH 8.3-8.5) using the Reaction Buffer.
-
Add the reactive dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific protein and application, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.
-
-
Purification of the Conjugate:
-
Following incubation, it is crucial to remove the unreacted dye. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
-
Alternatively, dialysis against a large volume of the storage buffer can be used to remove the free dye.
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~548 nm). The following formula can be used:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
Dye Concentration (M) = A_max / ε_dye
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.
-
-
Visualizing the Workflow: From Reagents to Labeled Product
The following diagrams, created using the DOT language, illustrate the key logical and experimental workflows discussed in this guide.
Caption: Experimental workflow for protein labeling with di-sulfo-Cy3 NHS ester.
Caption: Logical relationship of the di-sulfonated modification and its benefits.
Applications in Research and Drug Development
The enhanced hydrophilicity and robust performance of di-sulfo-Cy3 make it an excellent choice for a variety of applications where maintaining protein integrity is paramount.
-
Immunofluorescence and Immunohistochemistry: The ability to label antibodies in purely aqueous conditions reduces the risk of aggregation and loss of binding affinity, leading to cleaner and more reliable staining in cellular and tissue imaging.
-
Flow Cytometry: Bright and stable conjugates of di-sulfo-Cy3 are well-suited for the detection and quantification of cell surface and intracellular markers.
-
Protein-Protein Interaction Studies: Techniques such as Förster Resonance Energy Transfer (FRET) benefit from well-defined and stable fluorescent labels on interacting protein partners.
-
Drug Development and Delivery: The conjugation of di-sulfo-Cy3 to therapeutic proteins or drug delivery vehicles allows for the tracking and quantification of their biodistribution and cellular uptake without compromising their biological activity.
The Core Principles of Cy3 Diacid (diso3) in Microscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of Cy3 diacid (diso3) in microscopy. Cy3, a member of the cyanine dye family, is a widely utilized fluorescent probe known for its bright orange-red emission, making it a valuable tool for visualizing and quantifying biological processes at the molecular level. The "diacid (diso3)" designation refers to the presence of two sulfonic acid groups, which significantly enhances the dye's water solubility, a crucial property for consistent and reliable labeling in aqueous biological environments.
Chemical and Spectroscopic Properties
Cy3 diacid (diso3) is a synthetic organic dye characterized by two nitrogen-containing heterocyclic rings linked by a three-methine chain. This conjugated system is responsible for its fluorescent properties. The addition of two sulfonate (SO3-) groups minimizes aggregation and improves its utility in labeling sensitive biomolecules like proteins and nucleic acids.
Key Spectroscopic and Photophysical Data
The following table summarizes the key quantitative properties of a commercially available and representative Cy3 diacid (diso3) analog, diSulfo-Cy3 carboxylic acid. These parameters are crucial for designing and optimizing fluorescence microscopy experiments.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 548 nm | [1] |
| Emission Maximum (λem) | 563 nm | [1] |
| Molar Extinction Coefficient | 162,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield | 0.1 | [1] |
| Recommended Laser Line | 532 nm or 555 nm | |
| Recommended Filter Set | TRITC (Tetramethylrhodamine) |
Experimental Protocols
Detailed methodologies are essential for the successful application of Cy3 diacid (diso3) in microscopy. Below are protocols for the two most common labeling strategies: amine labeling (targeting lysine residues) and thiol-reactive labeling (targeting cysteine residues), followed by a general protocol for immunofluorescence staining of cells.
Protocol 1: Amine-Reactive Labeling of Proteins with Cy3 Diacid (diso3) NHS Ester
This protocol is designed for conjugating Cy3 diacid (diso3) activated with an N-hydroxysuccinimide (NHS) ester to primary amines on a protein, such as an antibody.
Materials:
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Cy3 diacid (diso3) NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching buffer: 1.0 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the Cy3 diacid (diso3) NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the reactive dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
Protocol 2: Thiol-Reactive Labeling of Proteins with Cy3 Diacid (diso3) Maleimide
This protocol is for labeling proteins with free sulfhydryl groups (cysteines) using a maleimide-activated Cy3 diacid (diso3).
Materials:
-
Protein with free thiols in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
(Optional) Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Cy3 diacid (diso3) maleimide
-
Anhydrous DMF or DMSO
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed buffer at 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-fold molar excess of TCEP for 30 minutes at room temperature. If using DTT, it must be removed by a desalting column before adding the dye.
-
Dye Preparation: Dissolve the Cy3 diacid (diso3) maleimide in DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide dye to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by gel filtration using a column equilibrated with a suitable storage buffer.
-
Characterization: Determine the degree of labeling by spectrophotometry.
Protocol 3: Immunofluorescence Staining of Adherent Cells
This protocol describes the use of a Cy3 diacid (diso3)-conjugated antibody for staining cellular targets.
Materials:
-
Adherent cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer: 4% paraformaldehyde in PBS
-
Permeabilization buffer (for intracellular targets): 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Cy3 diacid (diso3)-conjugated primary or secondary antibody
-
(Optional) Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Preparation: Wash the cells on coverslips three times with PBS.
-
Fixation: Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (if required): For intracellular targets, incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Antibody Incubation: Dilute the Cy3-conjugated antibody to its optimal concentration in the blocking buffer. Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter set for Cy3.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows relevant to the use of Cy3 diacid (diso3) in microscopy.
Caption: Workflow for covalent labeling of proteins with Cy3 diacid (diso3).
Caption: General workflow for immunofluorescence staining of adherent cells.
Concluding Remarks
Cy3 diacid (diso3) remains a cornerstone fluorophore in microscopy due to its bright emission, high water solubility, and well-established conjugation chemistries. Its spectral properties are compatible with common laser lines and filter sets, making it accessible to a wide range of researchers. While newer dyes may offer enhanced photostability, the robust performance and cost-effectiveness of Cy3 derivatives ensure their continued relevance in cellular imaging, flow cytometry, and other fluorescence-based applications. Careful adherence to optimized labeling and staining protocols is paramount to achieving high-quality, reproducible results in microscopy experiments.
References
Methodological & Application
Application Notes: Cy3 Diacid(diso3) NHS Ester Protein Labeling
References
- 1. assaygenie.com [assaygenie.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. jenabioscience.com [jenabioscience.com]
- 4. youtube.com [youtube.com]
- 5. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 6. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 7. interchim.fr [interchim.fr]
- 8. m.youtube.com [m.youtube.com]
- 9. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols: Amine-Reactive Cy3 Diacid (diso3) Conjugation
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Cyanine 3 (Cy3) is a bright, orange-fluorescent dye widely used for covalently labeling biomolecules in various research and diagnostic applications.[1][] Its derivatives are instrumental in fields like cellular imaging, immunofluorescence, flow cytometry, and ELISAs.[1] The amine-reactive form of Cy3, typically an N-Hydroxysuccinimide (NHS) ester, is one of the most common tools for labeling proteins and other molecules containing primary amines.[1]
This particular variant, a diacid or disulfonated Cy3 (often denoted as diso3 or sulfo-Cy3), contains two sulfonate groups. This modification significantly increases the dye's water solubility, which is highly advantageous for labeling proteins that may be sensitive to organic solvents or prone to aggregation. The enhanced hydrophilicity also helps to reduce non-specific binding and dye-dye interactions that can cause fluorescence quenching.
The fundamental chemistry involves the reaction of the Cy3 NHS ester with a primary amine (—NH₂) on the target biomolecule, such as the ε-amino group of a lysine residue or the N-terminus of a protein, to form a highly stable amide bond.[3] The reaction is highly dependent on pH, with optimal conditions typically falling between pH 8.0 and 9.0.[4]
Conjugation Chemistry and Mechanism
The conjugation process is a nucleophilic acyl substitution reaction. The deprotonated primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond linking the Cy3 dye to the protein and the release of N-hydroxysuccinimide as a byproduct.
Experimental Workflow Overview
The overall process for labeling a biomolecule with amine-reactive Cy3 diacid follows a logical sequence of preparation, reaction, purification, and characterization. Each step is critical for achieving a well-defined, functional conjugate suitable for downstream applications.
References
Application Notes and Protocols for Labeling Oligonucleotides with Cy3 Diacid (diso3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. Cyanine 3 (Cy3) is a bright, orange-fluorescent dye widely used for this purpose due to its high quantum yield and photostability. This document provides detailed protocols for labeling amino-modified oligonucleotides with a disulfonated Cy3 dicarboxylic acid (Cy3 diacid diso3). The disulfonated nature of this dye significantly increases its water solubility, preventing aggregation and improving reaction kinetics in aqueous buffers. The dicarboxylic acid functionality allows for a stable amide bond formation with a primary amine on the oligonucleotide, typically introduced at the 5', 3', or an internal position during synthesis.
The following protocols detail the activation of the Cy3 diacid, the conjugation reaction, and the purification and quality control of the final labeled oligonucleotide.
Data Presentation
Quantitative data for the labeling process is summarized in the tables below for easy reference and comparison.
Table 1: Spectral and Physicochemical Properties of Cy3
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550-554 nm | [1][2] |
| Emission Maximum (λem) | ~568-570 nm | [1][2] |
| Molar Extinction Coefficient (at λex) | ~150,000 cm⁻¹M⁻¹ | [3] |
| Recommended Purification Method | High-Performance Liquid Chromatography (HPLC) | [2] |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Notes |
| Oligonucleotide Type | Amino-modified DNA or RNA | A primary amine is required for conjugation. |
| Dye-to-Oligonucleotide Molar Ratio | 10:1 to 50:1 | Optimization may be required depending on the oligonucleotide sequence and length. |
| Typical Labeling Efficiency | > 80% | Efficiency can be influenced by buffer pH, reaction time, and purity of starting materials. |
| Expected Dye-to-Oligo Ratio (DOL) | ~1.0 | For a single amine modification site. |
| Post-Labeling Purification Yield | 50-70% | Yields can vary based on the efficiency of the purification method. |
Experimental Protocols
Activation of Cy3 Diacid (diso3)
This protocol describes the in-situ activation of the carboxylic acid groups on the Cy3 dye to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This is achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS).
Materials:
-
Cy3 diacid (diso3)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Prepare Reagents:
-
Dissolve Cy3 diacid in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Prepare fresh solutions of EDC (20 mg/mL) and NHS (10 mg/mL) in anhydrous DMF or DMSO.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine 1.5 equivalents of EDC and 1.2 equivalents of NHS for each equivalent of Cy3 diacid.
-
Add the Cy3 diacid solution to the EDC/NHS mixture.
-
Vortex briefly and incubate the reaction for 60 minutes at room temperature, protected from light. The resulting solution contains the activated Cy3-NHS ester and is ready for conjugation to the amino-modified oligonucleotide.
-
Conjugation of Activated Cy3 to Amino-Modified Oligonucleotide
Materials:
-
Activated Cy3-NHS ester solution (from Protocol 1)
-
Amino-modified oligonucleotide (desalted or purified)
-
0.2 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5
-
Nuclease-free water
Procedure:
-
Prepare Oligonucleotide: Dissolve the lyophilized amino-modified oligonucleotide in the 0.2 M Sodium Bicarbonate/Borate buffer to a concentration of 1-5 mg/mL.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the activated Cy3-NHS ester solution to the oligonucleotide solution.
-
Vortex gently and incubate for 2-4 hours at room temperature or overnight at 4°C, with continuous gentle mixing and protected from light.
-
-
Quench Reaction (Optional): To quench any unreacted Cy3-NHS ester, add hydroxylamine or Tris buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
Purification of Cy3-Labeled Oligonucleotide by HPLC
Purification is critical to remove unreacted free dye and unlabeled oligonucleotides.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.[4][5]
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dilute the conjugation reaction mixture with Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Elute the components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 60% Acetonitrile over 30-40 minutes.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and ~550 nm (for Cy3).
-
-
Fraction Collection: The unlabeled oligonucleotide will elute first, followed by the Cy3-labeled product, which is more hydrophobic. The free Cy3 dye will be retained longer on the column. Collect the peak that absorbs at both 260 nm and 550 nm.
-
Desalting: Desalt the collected fraction using a desalting column or ethanol precipitation to remove the TEAA buffer salts.
-
Lyophilization: Lyophilize the purified, desalted Cy3-labeled oligonucleotide to a dry pellet. Store at -20°C, protected from light.
Quantification and Quality Control
A. UV-Vis Spectrophotometry for Concentration and Degree of Labeling (DOL)
-
Resuspend the lyophilized Cy3-labeled oligonucleotide in nuclease-free water or a suitable buffer.
-
Measure the absorbance of the solution at 260 nm (A260) and 550 nm (A550).
-
Calculate the concentration of the oligonucleotide and the dye using the following formulas:
-
Oligonucleotide Concentration (µM) = [A260 - (A550 × CF260)] / εoligo
-
εoligo is the molar extinction coefficient of the unlabeled oligonucleotide at 260 nm.
-
CF260 is the correction factor for the Cy3 absorbance at 260 nm (typically ~0.08).
-
-
Cy3 Concentration (µM) = A550 / εCy3
-
εCy3 is the molar extinction coefficient of Cy3 at 550 nm (~150,000 cm⁻¹M⁻¹).
-
-
Degree of Labeling (DOL) = [Cy3 Concentration] / [Oligonucleotide Concentration]
-
B. Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the successful conjugation and determine the final product's purity.[6] The expected mass will be the mass of the unlabeled oligonucleotide plus the mass of the Cy3 diacid minus the mass of one water molecule.
Visualizations
Caption: Experimental workflow for labeling oligonucleotides with Cy3 diacid.
Caption: Chemical pathway for Cy3 diacid conjugation to an amino-oligonucleotide.
Caption: Use of a Cy3-labeled probe in a FISH experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 3. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sg.idtdna.com [sg.idtdna.com]
Application Notes and Protocols: Cy3 Diacid(diso3) in FRET Pairs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cy3 Diacid(diso3) in FRET
Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it an invaluable tool for studying molecular interactions, conformational changes in proteins and nucleic acids, and for high-throughput screening in drug discovery.[1][2] The efficiency of this non-radiative energy transfer is exquisitely sensitive to the distance between a donor and an acceptor fluorophore, typically in the range of 1-10 nm.[3]
The cyanine dye, Cy3, is a widely used fluorophore in FRET experiments, most commonly acting as the donor in the popular Cy3-Cy5 FRET pair.[1][4] The specific variant, Cy3 diacid(diso3) , offers enhanced water solubility due to the presence of two sulfonic acid groups and two carboxylic acid groups. This improved solubility is advantageous for labeling biological macromolecules like proteins and nucleic acids, reducing the likelihood of aggregation and non-specific binding in aqueous buffers.
These application notes provide a comprehensive overview of the use of Cy3 diacid(diso3) as a FRET donor, including its spectral properties, common acceptor partners, and detailed protocols for labeling and FRET analysis.
Spectral Properties and FRET Pair Selection
The selection of an appropriate donor-acceptor pair is critical for a successful FRET experiment. The emission spectrum of the donor must overlap with the excitation spectrum of the acceptor. Cy3's spectral characteristics make it an excellent donor for several acceptor dyes, most notably Cy5.
Table 1: Spectral Properties of Cy3
| Property | Value |
| Excitation Maximum (λex) | ~550 nm |
| Emission Maximum (λem) | ~570 nm |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield | ~0.16 (for Cy3 on dsDNA)[5] |
Table 2: Common FRET Acceptor Partners for Cy3 Donor
| Acceptor | Excitation Max (nm) | Emission Max (nm) | Förster Distance (R₀) with Cy3 (Å) |
| Cy5 | ~649 | ~670 | ~50-54 [1][4] |
| Alexa Fluor 647 | ~650 | ~668 | ~51 |
| DyLight 650 | ~652 | ~672 | ~54 |
The Förster distance (R₀) is the distance at which FRET efficiency is 50%. The Cy3-Cy5 pair is widely used due to its large Förster distance, which allows for the measurement of a broader range of molecular distances.[1]
Applications of Cy3 Diacid(diso3) in FRET-Based Assays
The versatility of Cy3 diacid(diso3) as a FRET donor enables its use in a wide array of applications in research and drug development.
Studying Protein Conformation and Dynamics
FRET can be used to monitor conformational changes in proteins by labeling two different sites on the protein with a donor and an acceptor. A change in the distance between these sites will result in a change in FRET efficiency.
Investigating Protein-Protein Interactions
By labeling two different proteins with a donor and an acceptor, FRET can be used to detect and quantify their interaction. Binding of the two proteins brings the fluorophores into close proximity, resulting in an increase in FRET.
Nucleic Acid Hybridization and Structure
Cy3 diacid(diso3) can be used to label oligonucleotides to study DNA and RNA hybridization, folding, and the dynamics of nucleic acid-protein interactions.[1][6] For example, annealing of a Cy3-labeled strand to a Cy5-labeled complementary strand brings the dyes close together, leading to a high FRET signal.[1]
High-Throughput Screening (HTS) for Drug Discovery
FRET-based assays are well-suited for HTS to identify compounds that modulate molecular interactions.[7][8][9] For instance, a screen could be designed to find inhibitors of a protein-protein interaction, where a decrease in the FRET signal indicates the efficacy of a compound.[8]
Experimental Protocols
Here we provide detailed protocols for labeling biomolecules with Cy3 diacid(diso3) and performing FRET measurements.
Labeling Proteins with Cy3 Diacid(diso3) NHS Ester
This protocol describes the labeling of primary amines (e.g., lysines) on a protein with an N-hydroxysuccinimide (NHS) ester derivative of Cy3 diacid(diso3).
Logical Workflow for Protein Labeling
Workflow for protein labeling with Cy3.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
Cy3 diacid(diso3) NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the Cy3 diacid(diso3) NHS ester in a small amount of DMF or DMSO to create a 10-20 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the reactive dye to the protein solution. Mix well and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~550 nm (for Cy3 concentration).
Labeling Nucleic Acids with Cy3 Diacid(diso3)
Oligonucleotides can be synthesized with an amine modification at a specific position, which can then be labeled with Cy3 diacid(diso3) NHS ester.
Procedure:
-
Oligonucleotide Preparation: Resuspend the amine-modified oligonucleotide in a carbonate/bicarbonate buffer (pH 9.0).
-
Dye Preparation: Prepare a fresh stock solution of Cy3 diacid(diso3) NHS ester in DMSO.
-
Labeling Reaction: Add a 2- to 5-fold molar excess of the reactive dye to the oligonucleotide solution. Incubate overnight at room temperature in the dark.
-
Purification: Purify the labeled oligonucleotide using ethanol precipitation or HPLC.
Performing FRET Measurements
FRET can be measured using various techniques, including steady-state fluorescence spectroscopy and single-molecule FRET (smFRET) microscopy.
Signaling Pathway in a FRET Experiment
Energy transfer pathway in a Cy3-Cy5 FRET experiment.
Steady-State FRET Measurement Protocol:
-
Sample Preparation: Prepare samples containing the donor-only labeled molecule, the acceptor-only labeled molecule, and the dual-labeled molecule in the same buffer.
-
Instrument Setup: Use a fluorometer to excite the donor (Cy3) at its excitation maximum (~550 nm).
-
Data Acquisition: Record the emission spectrum from ~560 nm to ~750 nm.
-
Data Analysis:
-
Measure the donor emission intensity in the absence (I_D) and presence (I_DA) of the acceptor.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (I_DA / I_D).
-
Alternatively, measure the sensitized emission of the acceptor and calculate the apparent FRET efficiency. Corrections for spectral crosstalk are necessary for accurate quantification.[3]
-
Data Analysis and Troubleshooting
Data Analysis Workflow
A typical workflow for FRET data analysis.
Table 3: Troubleshooting Common FRET Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low FRET Signal | - Distance between fluorophores > 10 nm.- Incorrect labeling sites.- Photobleaching of the acceptor. | - Re-evaluate labeling sites to ensure proximity upon interaction.- Minimize exposure to excitation light before measurement.[10]- Confirm labeling and protein integrity. |
| High Background Signal | - Unreacted dye in the sample.- Non-specific binding of labeled molecules.- Autofluorescence from sample components. | - Ensure thorough purification after labeling.- Include appropriate blocking agents (e.g., BSA).- Measure the fluorescence of an unlabeled control sample. |
| Donor Quenching without Acceptor Sensitization | - Dynamic quenching by other molecules.- Aggregation of the labeled molecule. | - Perform control experiments with a non-FRET acceptor.- Analyze sample by dynamic light scattering or size-exclusion chromatography. |
| Apparent FRET due to Crosstalk | - Direct excitation of the acceptor by the donor's excitation wavelength.- Bleed-through of donor emission into the acceptor detection channel. | - Use appropriate control samples (donor-only, acceptor-only) to quantify and correct for crosstalk.[3]- Optimize filter sets to minimize spectral overlap.[1] |
Conclusion
Cy3 diacid(diso3) is a robust and versatile FRET donor with favorable spectral properties and enhanced water solubility. Its common pairing with Cy5 provides a reliable spectroscopic ruler for a wide range of biological and drug discovery applications. By following the detailed protocols and considering the potential challenges outlined in these notes, researchers can effectively utilize Cy3 diacid(diso3) to gain valuable insights into the intricate world of molecular interactions.
References
- 1. agilent.com [agilent.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A high throughput drug screen based on fluorescence resonance energy transfer (FRET) for anticancer activity of compounds from herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Fluorescent In Situ Hybridization (FISH) with Cy3-labeled Probes
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fluorescent in situ hybridization (FISH) is a powerful cytogenetic technique used to visualize specific DNA or RNA sequences within the context of the cell or tissue. This application note provides a detailed protocol for performing FISH using oligonucleotide probes labeled with the cyanine dye, Cy3. Cy3 is a bright and photostable fluorophore, making it an excellent choice for detecting and quantifying nucleic acid targets. The following sections detail the principles of the method, a step-by-step experimental protocol, quantitative data relevant to the procedure, and a troubleshooting guide to ensure robust and reproducible results.
Principle of the Method
Fluorescent in situ hybridization operates on the principle of complementary nucleic acid binding.[1][2] The process involves the following key stages:
-
Sample Preparation: Cells or tissues are fixed to preserve their morphology and the integrity of the target nucleic acids. Permeabilization is then performed to allow the probe to access the intracellular target.
-
Denaturation: The double-stranded target DNA within the sample and the DNA probe are denatured, typically using heat and formamide, to create single-stranded molecules.[3][4]
-
Hybridization: The fluorescently labeled single-stranded probe is incubated with the denatured target sample. The probe binds specifically to its complementary sequence on the chromosome or RNA molecule.[1][3]
-
Washing: Stringent washes are performed to remove any unbound or non-specifically bound probes, which is crucial for reducing background noise and achieving a high signal-to-noise ratio.[5][6]
-
Detection: The sample is visualized using a fluorescence microscope equipped with the appropriate filter sets for the fluorophore (Cy3) and any counterstain used (e.g., DAPI). The fluorescent signal indicates the location of the target sequence.
Cy3-labeled probes offer significant advantages, including high fluorescence intensity and resistance to photobleaching, which facilitates the detection of weak signals and allows for longer imaging times.[7]
Quantitative Data & Probe Characteristics
The selection of a suitable fluorophore is critical for successful FISH analysis. Cy3 is a popular choice due to its favorable spectral properties and performance.
Table 1: Properties of Cy3 Fluorophore
| Property | Value | Notes |
|---|---|---|
| Excitation Maximum | ~550 nm | Efficiently excited by standard laser lines (e.g., 532 nm or 561 nm). |
| Emission Maximum | ~570 nm | Emits in the orange-red region of the visible spectrum. |
| Quantum Yield | High | Contributes to a bright fluorescent signal.[7] |
| Photostability | High | More resistant to photobleaching compared to fluorescein, allowing for robust imaging.[7] |
| Advantages | Bright Signal, Low Background | Provides a high signal-to-noise ratio, essential for detecting low-copy targets.[7] |
Experimental Protocol
This protocol provides a general framework for FISH on fixed cell suspensions. Optimization may be required depending on the specific cell type, target sequence, and probe characteristics.
Materials and Reagents
-
Probes: Custom-synthesized Cy3-labeled oligonucleotide probes (e.g., from a commercial vendor).
-
Cells: Fixed cell suspension (e.g., in 3:1 methanol:acetic acid).
-
Slides: Pre-cleaned glass microscope slides.
-
Coverslips: 22x22 mm and 22x50 mm.
-
Hybridization Buffer: LSI/WCP hybridization buffer or a solution containing 70% formamide, 2x SSC, and 10% dextran sulfate.
-
Wash Buffers:
-
0.4x SSC / 0.3% IGEPAL (or NP-40)
-
2x SSC / 0.1% IGEPAL (or NP-40)
-
-
Denaturation Solution: 70% Formamide / 2x SSC, pH 7.0.
-
Ethanol Series: 70%, 90%, and 100% ethanol.
-
Counterstain: DAPI in an antifade mounting medium (e.g., VECTASHIELD).
-
Equipment: Water baths, incubator (37°C), hot plate (70-75°C), fluorescence microscope with DAPI and Cy3 filters.
Detailed Methodology
Step 1: Slide Preparation
-
Drop the fixed cell suspension onto a pre-cleaned slide and allow it to air dry.
-
Age the slides, for example, by baking at 60°C for 1.5 hours.[8]
-
Dehydrate the slides by immersing them in an ethanol series (70%, 90%, 100%) for 2-5 minutes each, then air dry.[8]
Step 2: Denaturation
-
Immerse the slides in the denaturation solution (70% Formamide / 2x SSC) at 70-75°C for 2-5 minutes.[6][8] This step denatures the target DNA in the cells.
-
Immediately transfer the slides to a chilled 70% ethanol solution for 2 minutes.
-
Continue dehydration through 90% and 100% ethanol for 2 minutes each.
-
Air dry the slides completely in the dark.
Step 3: Hybridization
-
Warm the Cy3-labeled probe mixture to 37°C. If the probe is double-stranded, it must be denatured separately by heating at 70-85°C for 5-10 minutes before being applied to the slide.[3][6]
-
Apply 10-20 µL of the probe mixture to the denatured area on the slide.
-
Cover with a 22x22 mm coverslip, avoiding air bubbles.[9]
-
Seal the edges of the coverslip with rubber cement.
-
Incubate the slides in a humidified chamber at 37°C for 2 to 16 hours (overnight hybridization is common for many probes).[6][8]
Step 4: Post-Hybridization Washes
-
Carefully remove the rubber cement and soak the slides in 2x SSC to allow the coverslip to detach.
-
Perform a stringent wash: immerse slides in 0.4x SSC / 0.3% IGEPAL at 72°C for 2 minutes. This step is critical for removing non-specifically bound probes.[6]
-
Wash the slides in 2x SSC / 0.1% IGEPAL at room temperature for 1 minute.
-
Briefly rinse with distilled water and let the slides air dry in the dark.
Step 5: Counterstaining and Mounting
-
Apply 15 µL of antifade mounting medium containing DAPI to the slide.[8][10]
-
Cover with a 22x60 mm coverslip and gently press to remove excess liquid.
-
Seal the edges with nail varnish. The slides are now ready for visualization.[8]
Table 2: Summary of Critical Protocol Parameters
| Step | Parameter | Temperature | Duration | Purpose |
|---|---|---|---|---|
| Denaturation | Target DNA | 70-75°C | 2-5 minutes | Convert double-stranded target DNA to single-stranded.[6] |
| Hybridization | Probe to Target | 37°C | 2-16 hours | Allow specific binding of the fluorescent probe to the target sequence.[6] |
| Stringent Wash | Removal of Unbound Probe | 72°C | 2 minutes | Remove non-specific and weakly bound probes to reduce background.[6] |
Visualization of Workflow and Key Relationships
The following diagrams illustrate the experimental workflow and the factors influencing a successful outcome.
Caption: A flowchart of the major steps in the FISH protocol.
Caption: Key factors influencing the outcome of a FISH experiment.
Troubleshooting
Refer to the table below for common issues encountered during FISH experiments and their potential solutions.
Table 3: Troubleshooting Guide for FISH
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| No or Weak Signal | - Inefficient probe labeling.[5] - Insufficient sample permeabilization.[5] - Incorrect hybridization temperature or time. - Incomplete denaturation of target or probe.[5] - Inappropriate microscope filter set.[9] | - Verify probe labeling efficiency. - Optimize protease digestion time for the sample type.[6] - Increase hybridization time or adjust temperature.[5] - Verify denaturation temperature and duration with a calibrated thermometer.[6] - Use the recommended filter set for Cy3. |
| High Background / Non-specific Signal | - Probe concentration is too high. - Inadequate post-hybridization washing (low stringency).[6] - Incomplete blocking of repetitive sequences (if applicable). - Air bubbles trapped under the coverslip.[9] | - Optimize and potentially lower the probe concentration.[5] - Increase the temperature or duration of the stringent wash.[5][6] - Add Cot-1 DNA to the hybridization mix for human samples.[6] - Apply coverslip carefully to avoid trapping air. |
| Damaged Nuclear/ Chromosome Morphology | - Over-digestion with protease. - Denaturation step is too harsh (too long or too hot). - Excessive slide aging/baking. | - Reduce the time or concentration of the protease treatment. - Decrease the denaturation time or temperature. - Reduce slide baking time or temperature. |
| Autofluorescence | - Intrinsic fluorescence from the tissue itself (e.g., FFPE samples). | - Treat slides with a reducing agent like sodium borohydride. - Use a different spectral channel if possible. - Acquire a background image from an unstained area and subtract it during analysis. |
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FISH Protocol for Measuring Telomere Length - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. oncology-and-cytogenetic-products.com [oncology-and-cytogenetic-products.com]
- 10. clinicallab.com [clinicallab.com]
Application Notes and Protocols: Covalent Labeling of Antibodies with Cy3 Diacid(diso3)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanine 3 (Cy3) is a bright, orange-fluorescent dye widely used for labeling biomolecules, including proteins and nucleic acids.[1] Its robust photostability, pH insensitivity (pH 4-10), and high fluorescence intensity make it an excellent choice for various immunodetection and imaging applications.[2][3][4] Cy3-labeled antibodies are instrumental in techniques such as immunofluorescence, immunohistochemistry, flow cytometry, ELISA, and Western blotting.[1][5][6][7]
This document provides a detailed protocol for the covalent labeling of antibodies with an amine-reactive Cy3 diacid(diso3) N-hydroxysuccinimidyl (NHS) ester. The NHS ester forms a stable, covalent amide bond by reacting with primary amines, primarily the ε-amino groups of lysine residues on the antibody.[4][8]
Principle of the Method
The labeling process is a straightforward chemical conjugation. The antibody, in an amine-free buffer at a slightly alkaline pH, is incubated with the Cy3 NHS ester. The NHS ester group reacts with primary amines on the antibody surface, forming a stable amide linkage and releasing N-hydroxysuccinimide as a byproduct. Following the reaction, unreacted, free dye is removed through size-exclusion chromatography or dialysis to yield a purified, fluorescently labeled antibody conjugate.
Caption: Covalent bond formation between Cy3 NHS ester and an antibody.
Quantitative Data and Specifications
Proper characterization of the fluorescent dye and the final conjugate is critical for reproducible results. The key parameters are summarized below.
| Parameter | Value | Reference |
| Cy3 Dye Properties | ||
| Excitation Maximum (λex) | ~550-555 nm | [1][3][5][8] |
| Emission Maximum (λem) | ~570-572 nm | [1][3][5][8] |
| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ | [3] |
| Antibody Labeling Parameters | ||
| Recommended Reaction pH | 8.5 - 9.0 | [8][9] |
| Target Degree of Labeling (DOL) | 2 - 10 moles of dye per mole of antibody | [10] |
| Common Antibody Properties (IgG) | ||
| Approximate Molecular Weight | 150,000 Da | |
| Molar Extinction Coefficient (ε) at 280 nm | 210,000 M⁻¹cm⁻¹ |
Experimental Protocols
This section details the necessary steps for preparing the antibody, performing the conjugation reaction, purifying the conjugate, and calculating the final degree of labeling.
Caption: Workflow for covalent antibody labeling with Cy3 dye.
Materials and Reagents
-
Purified Antibody (1-10 mg/mL)
-
Cy3 Diacid(diso3) NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0
-
Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin Desalting Columns or Size-Exclusion Chromatography (SEC) system
-
UV-Vis Spectrophotometer and quartz cuvettes
Step 1: Antibody Preparation
This step is critical to remove any interfering substances.
-
The antibody must be in a buffer free of primary amines (e.g., Tris or glycine) and ammonium salts, as these will compete with the antibody for reaction with the Cy3 NHS ester.[7]
-
If the antibody buffer contains such components, perform a buffer exchange into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5-9.0). This can be achieved through dialysis, spin columns, or tangential flow filtration.
-
The ideal antibody concentration is between 2-10 mg/mL.
Step 2: Dye Preparation
-
Allow the vial of Cy3 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Just before use, prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[7] For example, dissolve 1 mg of Cy3 NHS ester in 50-100 µL of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved. The solution should be used immediately.
Step 3: Conjugation Reaction
-
Determine the desired molar ratio of dye to antibody for the reaction. A molar excess of 10-20 fold of dye over antibody is a common starting point. The optimal ratio may need to be determined empirically.[9]
-
Slowly add the calculated amount of Cy3 stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle mixing (e.g., on a rotator).[7] Longer incubation times are generally not harmful.[11]
Step 4: Purification of Labeled Antibody
Purification is essential to remove any non-conjugated, free Cy3 dye, which would interfere with subsequent applications and DOL calculations.[12][13]
-
Prepare a spin desalting column or an SEC column by equilibrating it with your desired storage buffer (e.g., PBS).
-
Load the entire reaction mixture onto the column.
-
Separate the labeled antibody from the free dye according to the manufacturer's protocol. The labeled antibody, being much larger, will elute first.[14]
-
Collect the colored fraction corresponding to the Cy3-labeled antibody. The free dye will be retained longer on the column.
Characterization: Calculating the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each antibody molecule, must be determined to ensure quality and consistency.[13][15]
Spectrophotometric Measurement
-
Measure the absorbance of the purified Cy3-labeled antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3, ~552 nm (Aₘₐₓ).
-
If the absorbance is too high (>2.0), dilute the sample with storage buffer and record the dilution factor.[12][13]
Calculation Formula
The DOL can be calculated using the following equation:
1. Calculate the concentration of the antibody:
-
Antibody Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
Aₘₐₓ: Absorbance of the conjugate at ~552 nm.
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye). For Cy3, this is approximately 0.08.
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
2. Calculate the concentration of the dye:
-
Dye Conc. (M) = Aₘₐₓ / ε_dye
-
ε_dye: Molar extinction coefficient of Cy3 at its Aₘₐₓ (150,000 M⁻¹cm⁻¹).
-
3. Calculate the Degree of Labeling (DOL):
-
DOL = Dye Conc. (M) / Antibody Conc. (M)
An optimal DOL for antibodies is typically between 2 and 10.[10] Over-labeling can lead to fluorescence quenching and potential loss of antibody function, while under-labeling results in a weak signal.[10][13]
Storage
Store the purified Cy3-labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C.[11] Avoid repeated freeze-thaw cycles.
Applications
Cy3-labeled antibodies are versatile tools for a wide range of biological research and diagnostic applications:
-
Fluorescence Microscopy: Used for visualizing cellular structures, protein localization, and molecular interactions.[6]
-
Immunohistochemistry (IHC) & Immunocytochemistry (ICC): Enables the detection and analysis of proteins in tissue and cell samples.[5][6]
-
Flow Cytometry: Used to analyze and sort cells based on the expression of specific surface or intracellular proteins.[1]
-
ELISA and other Immunoassays: Employed to enhance the sensitivity and specificity of detection.[5]
-
Western Blotting: Provides a fluorescent alternative to traditional chemiluminescent or colorimetric detection methods.
References
- 1. lifetein.com [lifetein.com]
- 2. zellbio.eu [zellbio.eu]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. assaygenie.com [assaygenie.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 9. pdf.dutscher.com [pdf.dutscher.com]
- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 11. content.abcam.com [content.abcam.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Degree of labeling (DOL) step by step [abberior.rocks]
Application Notes and Protocols: Cy3 Diacid (diso3) Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the bioconjugation of Cy3 diacid (diso3), a bright and photostable orange-fluorescent dye, to proteins and other biomolecules. Cy3 dyes are widely used for labeling proteins, antibodies, and nucleic acids for various applications, including fluorescence microscopy, flow cytometry, immunoassays, and proteomics.[][2] The disulfonated (diso3) form of Cy3 carboxylic acid offers increased water solubility, which is advantageous for labeling reactions in aqueous buffers.[3][4][5]
The most common method for conjugating Cy3 to proteins is through the use of an amine-reactive N-hydroxysuccinimide (NHS) ester derivative.[6] This protocol will focus on the conjugation of Cy3 diacid (diso3) NHS ester to primary amines (e.g., the ε-amino group of lysine residues) on a target protein.[7][8]
Chemical Principle
The bioconjugation reaction involves the covalent attachment of the Cy3 dye to the target biomolecule. The NHS ester of Cy3 reacts with primary amines on the protein in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly basic pH (8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.[7][8] The reaction results in the formation of a stable amide bond between the Cy3 dye and the protein.[6] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target protein for reaction with the NHS ester.[9]
Applications
Cy3-conjugated biomolecules are utilized in a wide array of life science research and drug development applications:
-
Fluorescence Microscopy: Visualize the localization and dynamics of proteins within cells and tissues.[]
-
Flow Cytometry: Identify and quantify specific cell populations based on the expression of cell surface or intracellular proteins.[]
-
Immunoassays: Detect and quantify antigens or antibodies in various assay formats, such as ELISA and Western blotting.[]
-
Proteomics: Used in Difference Gel Electrophoresis (DIGE) to compare protein expression levels between different samples.[10]
-
Drug Delivery: Track the biodistribution and cellular uptake of therapeutic proteins and antibodies.[11]
Experimental Workflow
The overall workflow for Cy3 bioconjugation consists of several key steps: preparation of reagents, the conjugation reaction, purification of the conjugate, and characterization of the labeled protein.
References
- 2. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - EE [thermofisher.com]
- 3. diSulfo-Cy3 carboxylic acid - Ruixibiotech [ruixibiotech.com]
- 4. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]
- 5. Cy3 acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. youtube.com [youtube.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
How to optimize dye-to-protein ratio for Cy3 diacid(diso3) labeling.
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of the dye-to-protein ratio for Cy3 diacid(diso3) labeling.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind Cy3 diacid(diso3) NHS ester labeling?
A1: Cy3 diacid(diso3) NHS ester is an amine-reactive fluorescent dye. The N-hydroxysuccinimidyl (NHS) ester moiety readily reacts with primary amino groups (-NH2) present on the protein, primarily the N-terminus and the side chains of lysine residues.[1][2][3][4][5] This reaction forms a stable, covalent amide bond, attaching the Cy3 fluorophore to the protein.
Q2: What are the critical factors influencing the dye-to-protein ratio?
A2: Several factors critically impact the final dye-to-protein ratio, also known as the Degree of Labeling (DOL). These include:
-
pH of the reaction buffer: The reaction is most efficient in a slightly alkaline pH range.
-
Protein concentration: Higher protein concentrations tend to improve labeling efficiency.[1][6]
-
Molar ratio of dye to protein: The initial ratio of dye molecules to protein molecules in the reaction is a primary determinant of the final DOL.
-
Reaction time and temperature: These parameters control the extent of the conjugation reaction.
-
Buffer composition: The presence of any primary amine-containing substances will compete with the protein for the dye, reducing labeling efficiency.[1][4]
Q3: What is the optimal pH for the labeling reaction?
A3: The optimal pH for labeling with NHS esters is between 8.2 and 8.5, with pH 8.3 often yielding the best results.[1][4][6] In this pH range, the primary amino groups on the protein are sufficiently deprotonated and thus reactive. A pH much higher than this can accelerate the hydrolysis of the NHS ester, rendering the dye non-reactive.[1]
Q4: How do I remove unconjugated Cy3 dye after the labeling reaction?
A4: Removing free, unconjugated dye is essential for accurate determination of the dye-to-protein ratio and to prevent background signal in downstream applications.[7] Common purification methods include:
-
Gel Filtration Chromatography: Using columns like Sephadex G-25 or PD-10 effectively separates the larger labeled protein from the smaller free dye molecules.[1][8][9]
-
Spin Columns: Commercial spin columns offer a fast and efficient method for dye removal.[7][8][10]
-
Dialysis: While effective, dialysis can be time-consuming and may lead to sample dilution.[1][10]
Q5: How is the Dye-to-Protein Ratio (Degree of Labeling) calculated?
A5: The Degree of Labeling (DOL) can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths:
-
A280: Absorbance at 280 nm (for the protein).
-
A550: Absorbance at the maximum for Cy3 (approximately 550 nm).
Since the Cy3 dye also contributes to the absorbance at 280 nm, a correction factor is required. The specific formulas are provided in the experimental protocol section below.
Experimental Protocols
Protocol: Cy3 Labeling of a Protein
This protocol is a general guideline for labeling 1 mg of a typical protein. Optimization may be required for specific proteins.
1. Protein Preparation:
-
Ensure the protein is at a concentration of at least 2 mg/mL (10 mg/mL is optimal) in a buffer free of primary amines (e.g., Tris, glycine) and ammonium ions.[1][4]
-
A suitable buffer is Phosphate-Buffered Saline (PBS) or 0.1 M sodium bicarbonate.
-
If the protein buffer contains interfering substances, dialyze the protein extensively against the labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[1]
2. Dye Preparation:
-
Allow the vial of Cy3 diacid(diso3) NHS ester to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[4] Mix well by vortexing.
3. Labeling Reaction:
-
Adjust the protein solution's pH to 8.3-8.5 using 1 M sodium bicarbonate if necessary.[4]
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting ratio of 10:1 is often recommended.[4][11]
-
Add the calculated volume of dye solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with continuous gentle mixing.[1][4][11]
4. Purification of the Conjugate:
-
Prepare a gel filtration or spin column according to the manufacturer's instructions.[12]
-
Equilibrate the column with your desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Collect the faster-eluting, colored fraction, which contains the labeled protein. The free dye will elute later.
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 550 nm (A550).
-
Calculate the protein concentration:
-
Protein Conc. (M) = [A280 - (A550 * CF)] / ε_protein
-
Where CF is the correction factor for Cy3 absorbance at 280 nm (~0.08) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = A550 / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy3 at 550 nm (~150,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
Data Presentation
Table 1: Recommended Reaction Parameters for Cy3 Labeling
| Parameter | Recommended Range | Optimal | Notes |
| Reaction pH | 8.2 - 9.0 | 8.3 | Balances amine reactivity and NHS ester stability.[1][6] |
| Protein Concentration | 2 - 10 mg/mL | 10 mg/mL | Higher concentration increases labeling efficiency.[1][4] |
| Dye:Protein Molar Ratio | 5:1 to 15:1 | 10:1 (starting) | Must be optimized empirically for each protein.[4][6] |
| Reaction Time | 30 - 60 minutes | 60 minutes | Longer times may not significantly increase labeling.[4] |
| Reaction Temperature | Room Temperature | Room Temperature | |
| Buffer | Amine-free | 0.1 M Sodium Bicarbonate | Avoid Tris, glycine, or ammonium salts.[1][4] |
Troubleshooting Guides
Issue 1: Inefficient or No Labeling
| Possible Cause | Recommended Solution |
| Incorrect pH | Verify the pH of the reaction buffer is between 8.2 and 8.5.[1] Add more sodium bicarbonate if needed. |
| Low Protein Concentration | Concentrate the protein solution to at least 2 mg/mL using a spin concentrator.[1] |
| Interfering Substances in Buffer | Dialyze the protein against an amine-free buffer (e.g., PBS) to remove contaminants like Tris or glycine.[1][4] |
| Inactive Dye | The NHS ester dye is moisture-sensitive. Ensure the dye was stored properly (desiccated at -20°C) and that the DMSO/DMF used was anhydrous. Prepare fresh dye stock solution. |
| Insufficient Dye | Increase the molar ratio of dye to protein in the reaction. |
Issue 2: Over-labeling (High DOL)
| Possible Cause | Recommended Solution |
| Excessive Dye Concentration | Reduce the molar ratio of dye to protein in the reaction.[1] |
| Reaction Time Too Long | Decrease the incubation time of the labeling reaction.[1] |
| High Protein Concentration | While good for efficiency, very high concentrations might lead to over-labeling. If DOL is too high, consider slightly reducing the protein concentration or the amount of dye.[1] |
Issue 3: Inaccurate DOL Calculation
| Possible Cause | Recommended Solution |
| Presence of Free Dye | Incomplete removal of unconjugated dye will artificially inflate the A550 reading.[7] Purify the sample again using a fresh column or an alternative method.[1] |
| Precipitated Protein | Centrifuge the sample before taking absorbance readings to pellet any precipitated protein, which can scatter light and affect measurements. |
| Incorrect Extinction Coefficients | Ensure you are using the correct molar extinction coefficients for your specific protein and for the Cy3 dye. |
Visualizations
Caption: Experimental workflow for Cy3 protein labeling.
Caption: Troubleshooting flowchart for inefficient Cy3 labeling.
Caption: Key factors influencing the Degree of Labeling (DOL).
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. lifetein.com [lifetein.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. assaygenie.com [assaygenie.com]
Technical Support Center: Preventing Photobleaching of Cy3 Diacid (diso3) in Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Cy3 diacid (diso3) during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cy3 diacid (diso3) and why is it prone to photobleaching?
Cy3 diacid (diso3), a sulfonated version of the cyanine dye Cy3, is a fluorescent probe commonly used in biological imaging. The two sulfonate groups (diso3) increase its water solubility, making it suitable for aqueous environments like live-cell imaging.[1][][3] Like all fluorophores, Cy3 can undergo photobleaching, an irreversible process where the molecule loses its ability to fluoresce upon prolonged exposure to excitation light.[4] This occurs when the excited fluorophore chemically reacts, often with molecular oxygen, leading to its destruction.[5][6]
Q2: What are the main strategies to reduce Cy3 photobleaching in live-cell imaging?
There are four primary strategies to minimize photobleaching:
-
Reduce Excitation Light Intensity and Duration: Limiting the power and exposure time of the excitation light is the most direct way to reduce photobleaching.[7]
-
Use Antifade Reagents: These chemical compounds scavenge reactive oxygen species (ROS) that cause photobleaching.[7]
-
Optimize Imaging Parameters: Adjusting microscope settings, such as using more sensitive detectors or appropriate filters, can help acquire high-quality images with less light.
-
Consider Alternative Fluorophores: For long-term imaging, more photostable dyes may be a better choice.[7]
Q3: Are commercially available antifade reagents effective for Cy3 in live cells?
Yes, several commercial antifade reagents are designed for live-cell imaging and can be effective for Cy3. Products like ProLong™ Live Antifade Reagent are formulated to be non-toxic and work by reducing molecular oxygen in the imaging medium.[5][6] These reagents have been shown to protect a range of organic dyes in live cells.[5]
Q4: Can I make my own antifade solution for live-cell imaging?
Yes, researchers often prepare "homemade" antifade solutions. These typically include antioxidants like Trolox (a vitamin E analog) or oxygen scavenging systems.[5] An example is the GGO mix, containing glucose, glucose oxidase, and catalase, which enzymatically removes dissolved oxygen.[8] However, the effectiveness and potential cytotoxicity of these homemade solutions need to be carefully optimized for each cell type and experiment.
Q5: How does the choice of imaging medium affect photobleaching?
The composition of the imaging medium can influence the rate of photobleaching. Some components can generate free radicals when illuminated, accelerating fluorophore destruction. Using imaging media with reduced autofluorescence and without components that generate ROS can be beneficial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid signal loss during time-lapse imaging | - Excitation light intensity is too high.- Exposure time is too long.- No or ineffective antifade reagent. | - Reduce laser power or lamp intensity to the minimum required for a good signal-to-noise ratio.- Decrease the camera exposure time.- Add a live-cell compatible antifade reagent to the imaging medium.- Increase the time interval between acquisitions. |
| High background fluorescence | - Autofluorescence from cells or medium.- Excess unbound Cy3 diacid (diso3). | - Use a phenol red-free imaging medium.- Thoroughly wash cells after staining to remove unbound dye.- Use a narrower emission filter to specifically collect Cy3 signal. |
| Visible signs of cell stress or death (e.g., membrane blebbing, detachment) | - Phototoxicity due to high light exposure.- Cytotoxicity of the antifade reagent. | - Reduce light intensity and exposure time, as phototoxicity is often linked to photobleaching conditions.- Test different concentrations of the antifade reagent to find the optimal balance between photoprotection and cell health.- Consider a different, less toxic antifade formulation. |
| Antifade reagent is not working effectively | - Incorrect concentration of the reagent.- Reagent has degraded.- Incompatibility with the specific cell type or medium. | - Optimize the concentration of the antifade reagent through a titration experiment.- Prepare fresh antifade solutions, especially for homemade reagents.- Test a different class of antifade agent (e.g., if an antioxidant is not effective, try an oxygen scavenger). |
| Inconsistent results between experiments | - Variation in antifade solution preparation.- Differences in cell density or health.- Fluctuations in lamp or laser power. | - Standardize the preparation of all reagents.- Ensure consistent cell culture conditions and plate cells at a similar density for each experiment.- Warm up the light source to ensure stable output before starting the experiment. |
Quantitative Data on Photobleaching Reduction
The following table summarizes the reported improvement in photostability for Cy3/Cy5 pairs using different photoprotection systems in single-molecule FRET experiments. While not direct live-cell data, it provides a valuable comparison of the efficacy of various antifade strategies that are also applicable to live-cell imaging.
| Photoprotection System | Improvement Factor (vs. Buffer alone) | Reference |
| GGO (Glucose/Glucose Oxidase/Catalase) | 4.9x | [8] |
| PCA (Protocatechuic Acid/Protocatechuate-3,4-dioxygenase) | 15.2x | [8] |
| GGO + Trolox | 18.6x | [8] |
| GGO + ROXS (Reducing and Oxidizing System) | 28.7x | [8] |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of a Commercial Antifade Reagent
This protocol outlines the steps to assess the performance of a commercial live-cell antifade reagent, such as ProLong™ Live Antifade Reagent.
-
Cell Preparation:
-
Plate cells on a glass-bottom dish suitable for microscopy.
-
Culture cells to the desired confluency.
-
Label cells with Cy3 diacid (diso3) according to your standard protocol.
-
Wash the cells to remove unbound dye.
-
-
Antifade Reagent Incubation:
-
Prepare the antifade reagent in your imaging medium at the manufacturer's recommended concentration.
-
Replace the culture medium with the antifade-containing imaging medium.
-
Incubate the cells for the recommended time (e.g., 15-120 minutes) at 37°C and 5% CO₂.
-
-
Imaging and Analysis:
-
Mount the dish on the microscope stage within an environmental chamber to maintain temperature and CO₂ levels.
-
Locate a region of interest.
-
Acquire a time-lapse series of images using consistent imaging parameters (laser power, exposure time, interval).
-
As a control, image a parallel sample prepared without the antifade reagent.
-
Quantify the fluorescence intensity of the Cy3 signal over time for both conditions.
-
Plot the normalized fluorescence intensity versus time to compare the photobleaching rates.
-
Protocol 2: Preparation and Optimization of a "Homemade" Oxygen Scavenging System (GGO)
This protocol describes how to prepare and test a GGO oxygen scavenging system for live-cell imaging.
-
Stock Solution Preparation:
-
Glucose (1 M): Dissolve 1.8 g of D-glucose in 10 mL of nuclease-free water. Filter-sterilize.
-
Glucose Oxidase (10 mg/mL): Dissolve 10 mg of glucose oxidase in 1 mL of imaging buffer.
-
Catalase (1 mg/mL): Dissolve 1 mg of catalase in 1 mL of imaging buffer.
-
-
Imaging Medium Preparation:
-
Prepare your standard imaging medium.
-
Just before imaging, add the GGO components to the imaging medium to the following final concentrations:
-
Glucose: 1-2 mM
-
Glucose Oxidase: 20-50 µg/mL
-
Catalase: 5-10 µg/mL
-
-
Optionally, Trolox can be added to a final concentration of 100-500 µM for enhanced photoprotection.
-
-
Imaging and Analysis:
-
Replace the culture medium with the freshly prepared GGO-containing imaging medium.
-
Proceed with imaging as described in Protocol 1, comparing the photostability of Cy3 in the presence and absence of the GGO mix.
-
Visualizations
Caption: Workflow for evaluating antifade reagent efficacy.
Caption: Simplified Jablonski diagram of photobleaching.
Caption: Troubleshooting logic for rapid signal loss.
References
- 1. lumiprobe.com [lumiprobe.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. arxiv.org [arxiv.org]
- 5. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - KG [thermofisher.com]
- 6. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - US [thermofisher.com]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cy3 diacid(diso3) Conjugate Purification
Welcome to the technical support center for Cy3 diacid(diso3) conjugate purification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of fluorescently labeled conjugates.
Frequently Asked Questions (FAQs)
Q1: What is Cy3 diacid(diso3) and why is it used?
A: Cy3 is a bright, orange-fluorescent dye widely used for labeling proteins, nucleic acids, and other biomolecules.[1] The "diacid(diso3)" modification refers to the presence of two carboxylic acid and two sulfonate groups. These modifications increase the hydrophilicity (water solubility) of the dye, which can help to reduce aggregation of the conjugate and minimize non-specific binding during purification and subsequent applications.
Q2: Which purification method is best for my Cy3 conjugate?
A: The optimal purification method depends on the properties of your target molecule (e.g., protein, antibody, oligonucleotide) and the scale of your experiment. The most common and effective method is Size Exclusion Chromatography (SEC), often performed on an FPLC or HPLC system.[][3] SEC separates molecules based on their size, effectively removing the small, unconjugated "free" dye from the larger, labeled conjugate.[4] Other methods like affinity chromatography can also be used, particularly if your protein has a tag (e.g., His-tag).[]
Q3: What is the optimal Degree of Labeling (DOL) for a Cy3 conjugate?
A: The optimal DOL (the average number of dye molecules per target molecule) is application-dependent. While Cy3 is less prone to self-quenching than other dyes like Cy5, high labeling ratios can still lead to decreased fluorescence and potential protein aggregation or loss of function.[5][6] As a general rule, a DOL of 2-5 is often a good starting point for antibodies, but this should be empirically determined for your specific application.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem 1: Low Labeling Efficiency / Low Yield of Conjugate
You observe a very small peak for your conjugate and a very large peak for the free dye after purification.
| Potential Cause | Recommended Solution |
| Low Protein Concentration | The efficiency of the labeling reaction is strongly dependent on the concentration of the target molecule. For optimal results, protein concentration should be at least 2 mg/mL.[7] |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris, glycine) or ammonium salts will compete with your target molecule for reaction with amine-reactive dyes (like NHS-esters).[7] Dialyze your protein extensively against a non-interfering buffer like PBS (Phosphate Buffered Saline) or bicarbonate buffer (pH 8.3-8.5) before starting the conjugation. |
| Incorrect pH | The reaction of NHS-ester dyes with primary amines is most efficient at a pH between 8.0 and 9.0. Ensure your reaction buffer is within this range. |
| Hydrolyzed Dye | NHS-esters can hydrolyze in aqueous solutions. Always prepare the dye solution immediately before use and add it to the reaction mixture promptly. |
Problem 2: Difficulty Removing Unconjugated (Free) Dye
The conjugate fractions from your purification column are still heavily contaminated with free dye.
| Potential Cause | Recommended Solution |
| Inappropriate Column Choice | The SEC column must have a fractionation range that can clearly separate your conjugate from the small dye molecule (MW of Cy3 is typically <1 kDa). Ensure the resolving power of your column is adequate. |
| Column Overloading | Overloading the column with too much free dye can lead to poor separation.[7] If the labeling reaction was inefficient, consider reducing the molar excess of dye in future reactions. For the current batch, you may need to perform a second purification step or use a desalting column as an initial cleanup step. |
| Non-specific Adsorption | The Cy3 dye, even with hydrophilic modifications, can sometimes interact with the chromatography resin. Ensure you are using a well-equilibrated column and that your running buffer conditions (e.g., salt concentration) are optimized to minimize such interactions. |
Problem 3: Conjugate Appears Aggregated or Precipitated
You observe sample precipitation during the reaction/purification, or the SEC profile shows a large peak in the void volume.
| Potential Cause | Recommended Solution |
| Pre-existing Aggregates | The starting material (e.g., antibody) may contain aggregates.[3] It is critical to use a highly pure, monomeric sample for conjugation. Consider purifying your starting material by SEC immediately before labeling.[3] |
| High Degree of Labeling (DOL) | Over-labeling can increase the hydrophobicity of the protein surface, leading to aggregation. Reduce the molar excess of dye used in the labeling reaction to achieve a lower DOL. |
| Inappropriate Buffer Conditions | The conjugate may be less stable than the unlabeled protein in certain buffers. Ensure the pH and salt concentration of your buffers are optimal for your protein's stability. Adding stabilizing excipients like arginine or polysorbate may help. |
Experimental Protocols & Workflows
Protocol: Purification of Cy3-Antibody Conjugate via FPLC-SEC
This protocol outlines a general procedure for purifying a Cy3-labeled antibody (~150 kDa) from unconjugated dye (~1 kDa).
-
System Preparation:
-
Equip an FPLC system (e.g., ÄKTA pure) with a suitable size exclusion chromatography column (e.g., Superdex 200 Increase 10/300 GL).[8][9]
-
Thoroughly wash the system and column with filtered, degassed PBS buffer.
-
Equilibrate the column with at least two column volumes of PBS until the UV absorbance baseline is stable.[8]
-
-
Sample Preparation:
-
After the conjugation reaction, centrifuge the sample at >10,000 x g for 10 minutes to pellet any large aggregates.
-
Carefully collect the supernatant for injection.
-
-
Chromatography:
-
Inject the supernatant onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.[8]
-
Run the separation using PBS as the isocratic mobile phase at the column-specific recommended flow rate.
-
Monitor the elution profile using absorbance detectors at both 280 nm (for protein) and 550 nm (for Cy3 dye).
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the peaks. The first major peak that absorbs at both 280 nm and 550 nm is the desired Cy3-antibody conjugate.
-
A later, large peak absorbing strongly at 550 nm but weakly at 280 nm corresponds to the unconjugated free dye.
-
Analyze the collected conjugate fractions by SDS-PAGE to confirm purity and by UV-Vis spectrophotometry to determine the DOL.
-
Diagrams and Visualizations
Below are diagrams created using Graphviz to illustrate key workflows and relationships.
Caption: A typical experimental workflow for Cy3 conjugate preparation and purification.
Caption: Troubleshooting logic for diagnosing the cause of low labeling efficiency.
References
Solving solubility problems with Cy3 diacid(diso3) conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cy3 diacid (diso3) conjugates. Our goal is to help you overcome common solubility challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cy3 diacid (diso3) and why is it used?
Cy3 diacid (diso3), also known as sulfo-Cyanine3, is a bright, orange-fluorescent dye commonly used for labeling biomolecules such as proteins, antibodies, and nucleic acids. The "diacid" or "disulfo" designation refers to the two sulfonic acid groups in its structure. These negatively charged groups significantly increase the dye's water solubility, making it an excellent choice for labeling reactions in aqueous buffers and for reducing the aggregation of the resulting conjugates.[][2][3]
Q2: In which solvents is Cy3 diacid (diso3) soluble?
Cy3 diacid (diso3) and its sulfonated derivatives are highly soluble in water and other polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4][5] The high water solubility often eliminates the need for organic co-solvents during the labeling of biomolecules in aqueous environments.[][2][6]
Q3: How should I prepare a stock solution of Cy3 diacid (diso3) NHS ester?
To prepare a stock solution, you can dissolve the powdered Cy3 diacid (diso3) NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[7][8][9] It is recommended to vortex the solution to ensure the dye is completely dissolved. For immediate use, you can then dilute this stock solution into the appropriate aqueous reaction buffer.
Q4: What is the recommended storage condition for Cy3 diacid (diso3) conjugates?
For long-term storage, it is advisable to store Cy3 diacid (diso3) conjugates at -20°C or -80°C.[10] To avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation, the conjugate solution should be aliquoted into smaller, single-use vials. It is also crucial to protect the conjugates from light to prevent photobleaching.[4][11]
Q5: Can I use Tris or glycine buffers for labeling with Cy3 diacid (diso3) NHS ester?
No, buffers containing primary amines, such as Tris and glycine, are not recommended for labeling reactions with NHS esters.[7][8][12] These buffers will compete with the primary amines on your target biomolecule for reaction with the NHS ester, significantly reducing the labeling efficiency. Amine-free buffers like phosphate-buffered saline (PBS), MES, or HEPES at a pH of 8.0-9.0 are suitable for labeling.[7][8][12]
Troubleshooting Guide
This guide addresses common solubility-related problems you might encounter during your experiments with Cy3 diacid (diso3) conjugates.
Problem 1: My Cy3 diacid (diso3) conjugate precipitates after the labeling reaction.
-
Possible Cause 1: High Degree of Labeling (DOL): Over-labeling your biomolecule can increase its hydrophobicity, leading to precipitation.
-
Solution: Reduce the molar ratio of the Cy3 dye to your biomolecule in the labeling reaction. A lower DOL can often maintain solubility.
-
-
Possible Cause 2: Intrinsic Properties of the Biomolecule: The biomolecule itself may have low solubility, which is exacerbated by the addition of the dye.
-
Solution: Ensure that your biomolecule is fully solubilized in the reaction buffer before adding the dye. If the biomolecule is known to be poorly soluble, consider using a buffer with additives that enhance its solubility.
-
-
Possible Cause 3: Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for the solubility of the conjugate.
-
Solution: Perform a buffer screen to identify the optimal pH and salt concentration for your specific conjugate. Sometimes, a slight adjustment in pH away from the isoelectric point (pI) of the protein can significantly improve solubility.[10]
-
Problem 2: The conjugate solution becomes cloudy or shows visible aggregates upon storage.
-
Possible Cause 1: Freeze-Thaw Cycles: Repeatedly freezing and thawing your conjugate solution can induce aggregation.
-
Solution: Aliquot your conjugate into single-use volumes before freezing to minimize the number of freeze-thaw cycles.[10]
-
-
Possible Cause 2: High Concentration: Storing the conjugate at a very high concentration can promote aggregation over time.
-
Solution: If possible, store your conjugate at a slightly lower concentration. Alternatively, you can add stabilizing excipients.
-
-
Possible Cause 3: Instability of the Conjugate: The conjugate may be inherently unstable under the storage conditions.
Problem 3: I observe a loss of fluorescence signal after dissolving and storing the conjugate.
-
Possible Cause 1: Photobleaching: Exposure to light can cause the fluorescent dye to degrade, leading to a loss of signal.
-
Possible Cause 2: Chemical Degradation: The dye may be chemically unstable in the storage buffer.
-
Solution: Ensure the pH of your storage buffer is within the stable range for Cy3 (typically pH 4-10). Avoid harsh chemical conditions that could degrade the dye.
-
Data Presentation
Table 1: Solubility of Sulfo-Cyanine3 Dyes in Common Solvents
| Solvent | Solubility | Reference |
| Water | Well soluble (0.49 M or 350 g/L for sulfo-Cyanine3 amine) | |
| DMF | Well soluble (0.55 M or 360 g/L for sulfo-Cyanine3 carboxylic acid) | [4] |
| DMSO | Well soluble (0.55 M or 360 g/L for sulfo-Cyanine3 carboxylic acid) | [4] |
Note: The exact solubility can vary depending on the specific salt form of the dye and the exact composition of the buffer.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Cy3 Diacid (diso3) NHS Ester
-
Equilibration: Allow the vial of powdered Cy3 diacid (diso3) NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the vial to achieve a 10 mM concentration.
-
Dissolution: Vortex the vial for at least 1 minute or until the dye is completely dissolved.
-
Storage: For short-term storage (up to two weeks), the stock solution can be stored at -20°C, protected from light and moisture.[9] For longer-term storage, it is recommended to use the solution promptly or prepare fresh. Avoid repeated freeze-thaw cycles.
Protocol 2: Purification of Cy3 Diacid (diso3) Conjugates using Size-Exclusion Chromatography
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS, pH 7.4).[8]
-
Sample Loading: Carefully load the labeling reaction mixture onto the top of the column.
-
Elution: Begin eluting the sample with the equilibration buffer. The larger, labeled conjugate will travel faster through the column and elute first. The smaller, unconjugated dye will be retained longer and elute in later fractions.
-
Fraction Collection: Collect fractions and monitor the absorbance at both 280 nm (for protein) and the absorbance maximum of Cy3 (around 550 nm).
-
Pooling: Pool the fractions that contain the purified conjugate (positive for both 280 nm and 550 nm absorbance) and are free of the unconjugated dye (only 550 nm absorbance).
Visualizations
Caption: Mechanism of improved solubility for sulfonated Cy3.
Caption: Experimental workflow for Cy3 diacid conjugate preparation.
References
- 2. lumiprobe.com [lumiprobe.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. ibiantech.com [ibiantech.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Stabilization of proteins for storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Peptide Labeling with Cy3 Diacid (diso3) Maleimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the inefficient labeling of peptides with Cy3 diacid (diso3) maleimide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling peptides with Cy3 maleimide?
The optimal pH range for the reaction between a maleimide and a thiol group on a cysteine residue is between 6.5 and 7.5.[1] Within this range, the thiol-maleimide reaction is highly specific for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines. Above pH 7.5, the maleimide group can start to react with free amines, such as the N-terminal amine or the side chain of lysine residues, leading to a loss of specificity.
Q2: Why is a reducing agent necessary before the labeling reaction?
Cysteine residues in peptides can form disulfide bonds through oxidation. These disulfide bridges are unreactive towards maleimides. Therefore, a reducing agent is essential to break these disulfide bonds and ensure the presence of free thiol groups (-SH) for the labeling reaction. Common reducing agents include Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT). TCEP is often preferred as it is a thiol-free reductant and does not need to be removed before the addition of the maleimide reagent, although it can still interfere with the labeling reaction to some extent.[2][3] If DTT is used, it must be removed prior to adding the maleimide dye, as its own thiol groups will compete with the peptide's cysteine for the dye.[3]
Q3: What are the common side reactions that can occur during labeling?
Two primary side reactions can lead to inefficient labeling and the formation of impurities:
-
Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at pH values above 7.5. This hydrolysis renders the dye unreactive towards thiols.[4]
-
Thiazine Rearrangement: When labeling a peptide with an N-terminal cysteine, a rearrangement of the initial thioether bond can occur, leading to the formation of a stable six-membered thiazine ring. This side reaction is more prominent at neutral to basic pH and can complicate purification and characterization of the final product.[4]
Q4: How can I purify the Cy3-labeled peptide after the reaction?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying fluorescently labeled peptides.[5][6] This technique separates the labeled peptide from unreacted dye, unlabeled peptide, and any reaction byproducts based on hydrophobicity. Fractions are collected and analyzed to isolate the pure, labeled peptide, which is then typically lyophilized.[5][6]
Troubleshooting Guide
Inefficient labeling of peptides with Cy3 diacid (diso3) maleimide can be frustrating. This guide addresses common problems and provides systematic solutions.
Problem 1: Low Labeling Efficiency
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reduction of Disulfide Bonds | Ensure complete reduction by using a sufficient excess of a reducing agent like TCEP (10-20 fold molar excess over peptide) and incubating for at least 30 minutes at room temperature. |
| Incorrect Reaction pH | Verify the pH of the reaction buffer is between 6.5 and 7.5. Use a stable buffer system such as phosphate-buffered saline (PBS) or HEPES. |
| Hydrolysis of Cy3 Maleimide | Prepare the Cy3 diacid (diso3) maleimide solution immediately before use. Avoid storing the dye in aqueous solutions. If the reaction pH is above 7.5, consider lowering it to minimize hydrolysis. |
| Oxidation of Thiols | Degas buffers to remove dissolved oxygen, which can promote the re-oxidation of thiols to disulfides. Work quickly after the reduction step. |
| Insufficient Molar Excess of Dye | Increase the molar ratio of Cy3 maleimide to the peptide. A 10- to 20-fold molar excess of the dye is a good starting point.[1] |
| Low Peptide or Dye Concentration | Low concentrations can slow down the reaction rate. If possible, concentrate the peptide solution before labeling. |
| Peptide or Dye Solubility Issues | For hydrophobic peptides, the addition of a small amount of an organic co-solvent like DMSO or DMF (up to 20-30%) can improve solubility and labeling efficiency. Cy3 diacid (diso3) maleimide is generally water-soluble, but co-solvents can still be beneficial. |
| Steric Hindrance | The cysteine residue may be in a sterically hindered position within the peptide's structure, preventing efficient reaction with the bulky dye. Consider redesigning the peptide with the cysteine at a more accessible location if possible. |
Problem 2: Presence of Multiple Peaks in HPLC Analysis
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Unreacted Peptide and Free Dye | This is expected. Optimize HPLC purification to achieve baseline separation between the labeled peptide, unlabeled peptide, and free dye. |
| Thiazine Rearrangement Product | If labeling an N-terminal cysteine, a second product peak may be the thiazine isomer. To confirm, analyze the fractions by mass spectrometry. To minimize this side reaction, perform the labeling at a lower pH (around 6.5).[4] |
| Hydrolyzed Dye | A peak corresponding to the hydrolyzed, unreactive dye may be present. This indicates that the dye was not fresh or was exposed to high pH for too long. |
| Non-specific Labeling | If the reaction pH was too high, you might observe labeling at lysine residues or the N-terminus, resulting in multiple labeled species. Lower the reaction pH to the optimal range of 6.5-7.5. |
| Oxidized Peptide Dimers | If the reduction step was incomplete or if re-oxidation occurred, a peak corresponding to the peptide dimer may be present. Ensure complete reduction and work in an oxygen-minimized environment. |
Experimental Protocols
Protocol 1: Standard Labeling of a Cysteine-Containing Peptide with Cy3 Diacid (diso3) Maleimide
This protocol provides a general guideline for labeling a peptide with a single cysteine residue.
Materials:
-
Peptide with a single cysteine residue
-
Cy3 diacid (diso3) maleimide
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2 (degassed)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine
-
Organic Solvent (optional): Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification System: Reversed-phase HPLC with a C18 column
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds: Add a 10-fold molar excess of TCEP to the peptide solution. Incubate for 30 minutes at room temperature.
-
Dye Preparation: Immediately before use, dissolve the Cy3 diacid (diso3) maleimide in the reaction buffer (or a small amount of DMSO if needed, then dilute with reaction buffer) to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Cy3 maleimide to the reduced peptide solution. Mix well and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
Quenching the Reaction: Add a 50- to 100-fold molar excess of DTT or L-cysteine to the reaction mixture to quench any unreacted maleimide. Incubate for 30 minutes at room temperature.
-
Purification: Purify the labeled peptide from the reaction mixture using RP-HPLC. Monitor the elution profile at both 214 nm (for the peptide backbone) and ~550 nm (for the Cy3 dye).
-
Analysis and Quantification: Collect the fractions containing the dual-absorbance peak corresponding to the labeled peptide. Confirm the identity and purity by mass spectrometry. Calculate the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the peptide, if it contains Trp or Tyr) and at the absorption maximum of Cy3 (~550 nm).
Protocol 2: Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL) represents the average number of dye molecules conjugated to each peptide molecule.
Procedure:
-
After purification, measure the absorbance of the labeled peptide solution at 280 nm (A280) and at the maximum absorbance of Cy3 (~550 nm, Amax).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Dye Concentration (M) = Amax / (εdye × path length)
-
εdye for Cy3 is ~150,000 M-1cm-1.
-
-
-
Calculate the concentration of the peptide. The dye also absorbs at 280 nm, so its contribution must be subtracted.
-
Correction Factor (CF) = A280 of dye / Amax of dye (This value is often provided by the dye manufacturer, typically around 0.08 for Cy3).
-
Corrected A280 = A280 - (Amax × CF)
-
Peptide Concentration (M) = Corrected A280 / (εpeptide × path length)
-
εpeptide can be calculated based on the number of Tryptophan and Tyrosine residues.
-
-
-
Calculate the Degree of Labeling:
-
DOL = Dye Concentration / Peptide Concentration
-
An ideal DOL for a peptide with a single labeling site is close to 1.0.[7]
Visualizations
Caption: Experimental workflow for peptide labeling with Cy3 maleimide.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. cn.lumiprobe.com [cn.lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. lifetein.com [lifetein.com]
- 6. bachem.com [bachem.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
Validation & Comparative
Cy3 diacid(diso3) vs. Alexa Fluor 555: A Researcher's Guide to Protein Labeling
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye for protein labeling is a critical decision that directly impacts experimental outcomes. This guide provides a detailed, data-driven comparison of two popular orange-fluorescent dyes: Cy3 diacid(diso3) and Alexa Fluor 555. We will delve into their photophysical properties, labeling efficiency, and performance in common applications, supported by experimental data and detailed protocols to aid in your selection process.
When choosing a fluorescent label, key considerations include brightness, photostability, and the consistency of the labeling process. Both Cy3 and Alexa Fluor 555 are widely used in applications such as immunofluorescence, flow cytometry, and fluorescence microscopy. However, differences in their chemical structure and resulting photophysical characteristics can significantly influence the quality and reliability of experimental data.
Performance at a Glance: A Quantitative Comparison
The brightness of a fluorophore is a product of its molar extinction coefficient (its efficiency in absorbing light) and its quantum yield (its efficiency in converting absorbed light into emitted fluorescence). Photostability, or the resistance to photobleaching, determines how long a fluorescent signal can be observed under illumination.
| Property | Cy3 diacid(diso3) | Alexa Fluor 555 |
| Excitation Maximum | ~550 nm[1][2] | ~555 nm |
| Emission Maximum | ~570 nm[1][2] | ~565 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.15 - 0.3 (highly dependent on environment and conjugation) | Not explicitly stated, but consistently reported as brighter than Cy3 conjugates[3][4] |
| Photostability | Less photostable | Significantly more photostable[3][4] |
| Brightness (ε x Φ) | Moderately bright, but prone to quenching | Very bright, with less self-quenching at high degrees of labeling[4] |
| pH Sensitivity | Fluorescence is pH-sensitive | Fluorescence is stable over a wide pH range |
Experimental Evidence: Alexa Fluor 555 Demonstrates Superior Brightness and Photostability
Comparative studies have consistently shown that Alexa Fluor 555 conjugates are brighter and more photostable than their Cy3 counterparts. Research indicates that Alexa Fluor 555 is significantly more resistant to photobleaching than Cy3.[3][4]
Furthermore, protein conjugates of Alexa Fluor 555 exhibit less self-quenching, even at high degrees of labeling.[4] This is a significant advantage, as attempting to increase the brightness of a protein conjugate by adding more Cy3 molecules can often lead to a decrease in fluorescence due to dye-dye interactions. In contrast, the fluorescence of Alexa Fluor 555 conjugates continues to increase with higher degrees of labeling, resulting in more sensitive detection.[4]
One study directly compared the fluorescence of goat anti-mouse IgG antibody conjugates of Alexa Fluor 555 and Cy3. The results demonstrated that the Alexa Fluor 555 conjugates were significantly more fluorescent than the Cy3 conjugates across a range of dye-to-protein ratios.[3]
Experimental Protocols: Labeling Your Protein of Interest
The following are generalized protocols for labeling proteins with Cy3 diacid(diso3) NHS ester and Alexa Fluor 555 NHS ester. It is important to note that the optimal labeling conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.
Protein Preparation
For both protocols, the protein to be labeled should be in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed by dialysis or buffer exchange.
Cy3 diacid(diso3) NHS Ester Labeling Protocol
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the Cy3 diacid(diso3) NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Prepare the Reaction Mixture:
-
Adjust the pH of the protein solution to 8.0-8.5 with a sodium bicarbonate buffer.
-
Slowly add the dissolved Cy3 dye to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined experimentally, but a starting point of 10:1 to 20:1 is common.
-
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or through dialysis.
Alexa Fluor 555 NHS Ester Labeling Protocol
-
Prepare the Dye Stock Solution: Just prior to labeling, dissolve the Alexa Fluor 555 NHS ester in high-quality, anhydrous DMSO to a concentration of 10 mg/mL.
-
Prepare the Reaction Mixture:
-
Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.
-
Slowly add the reactive Alexa Fluor 555 dye to the protein solution while stirring. A dye-to-protein molar ratio of 5:1 to 15:1 is a typical starting point.
-
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Purify the conjugate by removing the unreacted dye using a spin column or by dialysis.
Visualizing the Workflow: Protein Labeling
Caption: A generalized workflow for protein labeling with NHS ester dyes.
Conclusion
For most protein labeling applications, Alexa Fluor 555 offers significant advantages over Cy3 diacid(diso3). Its superior brightness, enhanced photostability, and lower susceptibility to self-quenching translate to higher sensitivity and more robust and reproducible data, particularly in demanding applications like single-molecule studies and super-resolution microscopy. While Cy3 remains a viable option, researchers seeking the highest performance and reliability should strongly consider Alexa Fluor 555 for their protein labeling needs. The choice of fluorophore is a critical parameter in experimental design, and the evidence strongly supports Alexa Fluor 555 as a more advanced and reliable tool for protein-based fluorescence studies.
References
A Comparative Guide to the Photostability of Cyanine Dyes for Advanced Fluorescence Imaging
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical determinant of experimental success, particularly in applications demanding high-resolution and long-term imaging. Photostability, the ability of a fluorophore to resist photochemical degradation, is a paramount consideration. This guide provides a comparative analysis of the photostability of Cy3 and other commonly used cyanine dyes, supported by experimental data and detailed methodologies.
Cyanine dyes are a class of synthetic fluorophores widely utilized in biological research due to their high extinction coefficients, tunable fluorescence spectra, and amenability to chemical modification. However, their susceptibility to photobleaching—the irreversible loss of fluorescence upon excitation—can significantly limit their utility in demanding applications such as single-molecule imaging, super-resolution microscopy, and long-term live-cell tracking. This guide focuses on comparing the photostability of Cy3, a popular orange-emitting dye, with other cyanine dyes to aid researchers in selecting the optimal probe for their specific needs. While this guide aims to be comprehensive, it is important to note that specific photostability can be highly dependent on the local environment and experimental conditions. The data presented here for Cy3 is generally representative of its common variants, including the water-soluble disulfonated form (diacid/diso3), though direct comparative data for this specific variant is limited.
Quantitative Comparison of Cyanine Dye Photostability
The following table summarizes key photostability and spectral properties of Cy3 and other relevant cyanine and Alexa Fluor dyes. The Alexa Fluor family is included as a common, high-performance alternative to traditional cyanine dyes. Data is compiled from various sources and should be considered as representative values, as they can vary with experimental conditions.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photobleaching Lifetime (s) | Key Characteristics |
| Cy3 | ~550 | ~570 | 0.15 - 0.3[1] | 11.6 (unprotected) | Widely used, moderate photostability, environmentally sensitive fluorescence.[2][3] |
| Cy5 | ~649 | ~670 | 0.20 - 0.27[1] | ~2-5 (more susceptible to bleaching than Cy3) | Popular far-red dye, prone to photobleaching, often used with photostabilizers. |
| Alexa Fluor 555 | ~555 | ~565 | ~0.10 | Significantly more photostable than Cy3 | A spectrally similar alternative to Cy3 with enhanced photostability.[4] |
| Alexa Fluor 647 | ~650 | ~668 | 0.33 | Significantly more photostable than Cy5 | A spectrally similar alternative to Cy5 with superior photostability.[4] |
| DyLight 547 | ~557 | ~572 | ~0.7 | Generally more photostable than Cy3 | Alternative to Cy3 with reduced sequence-dependent fluorescence variation.[5] |
| DyLight 647 | ~654 | ~673 | ~0.5 | More photostable than Cy5 | Alternative to Cy5 with improved brightness and photostability.[5] |
Note: Quantum yield and photobleaching lifetime are highly dependent on the dye's chemical environment, including conjugation to biomolecules, solvent, and the presence of photostabilizing agents. The provided photobleaching lifetimes are illustrative and can vary significantly based on illumination intensity and buffer composition.
Experimental Protocol for Measuring Photostability
A standardized method for assessing fluorophore photostability is crucial for accurate comparisons. A common approach involves time-lapse imaging of the dye under controlled illumination and quantifying the decay of its fluorescence intensity.
Objective:
To determine and compare the photobleaching lifetime of different fluorescent dyes under controlled wide-field illumination.
Materials:
-
Fluorescent dyes of interest (e.g., Cy3 diacid, Cy5, Alexa Fluor 555) conjugated to a biomolecule (e.g., DNA or protein).
-
Microscope slides and coverslips.
-
Imaging buffer (e.g., PBS, pH 7.4).
-
Fluorescence microscope equipped with a suitable light source (e.g., laser or LED), filter sets for each dye, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Immobilize the dye-conjugated biomolecules on a microscope slide to prevent diffusion. This can be achieved through surface chemistry (e.g., biotin-streptavidin interaction).
-
Add the imaging buffer to the sample.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye being imaged.
-
Focus on the sample plane containing the immobilized fluorophores.
-
Adjust the illumination intensity to a level relevant for the intended application. It is crucial to keep this intensity constant across all experiments.
-
-
Time-Lapse Imaging:
-
Acquire a time-lapse series of images of the same field of view. The time interval and total duration of the acquisition will depend on the photostability of the dyes being tested. For moderately stable dyes, an image every 1-5 seconds for 5-10 minutes may be appropriate.
-
-
Data Analysis:
-
Open the time-lapse image series in image analysis software.
-
Identify and select regions of interest (ROIs) corresponding to individual fluorescent spots.
-
Measure the mean fluorescence intensity within each ROI for every frame of the time-lapse.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the intensity of each fluorescent spot.
-
Normalize the background-corrected intensity of each spot to its initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single or double exponential decay function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence intensity to decrease to 1/e (approximately 37%) of its initial value.
-
Experimental Workflow for Photostability Assessment
The following diagram illustrates the general workflow for conducting a photostability comparison experiment.
Caption: A generalized workflow for the comparative assessment of cyanine dye photostability.
Factors Influencing Cyanine Dye Photostability
The photostability of cyanine dyes is not an intrinsic, immutable property but is significantly influenced by the local environment. Key factors include:
-
Excitation Intensity: Higher light intensity leads to more rapid photobleaching.
-
Oxygen Concentration: Molecular oxygen is a primary mediator of photobleaching through the formation of reactive oxygen species. Deoxygenating buffers or using oxygen scavenging systems can significantly enhance photostability.
-
Redox Environment: The presence of reducing and oxidizing agents can either protect or degrade fluorophores. Additives like Trolox, β-mercaptoethanol (BME), or proprietary photostabilizer cocktails are often used to prolong dye lifetime.
-
Molecular Conjugation: The biomolecule to which the dye is attached and the specific attachment site can influence its photostability. For instance, the fluorescence of Cy3 and Cy5 can be sequence-dependent when conjugated to DNA.
-
Solvent: The polarity and viscosity of the solvent can affect the rates of non-radiative decay pathways that compete with fluorescence and can influence photobleaching rates.
Logical Pathway of Photobleaching
The process of photobleaching in cyanine dyes often involves the transition of the excited singlet state to a reactive triplet state, which can then interact with molecular oxygen to generate singlet oxygen, a highly reactive species that can destroy the fluorophore.
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a cyanine dye.
Conclusion and Recommendations
The selection of a fluorescent dye for demanding imaging applications requires a careful balance of spectral properties, brightness, and, critically, photostability. While Cy3 is a versatile and widely used fluorophore, for experiments requiring extended imaging times or high laser powers, more photostable alternatives such as Alexa Fluor 555 or DyLight 547 should be considered. Similarly, for far-red imaging, Alexa Fluor 647 and DyLight 647 offer significant advantages in photostability over Cy5.
Researchers are strongly encouraged to perform their own in-house comparisons of dye photostability under experimental conditions that closely mimic their intended application. The use of optimized imaging buffers containing oxygen scavengers and photostabilizing agents is also a critical and effective strategy for maximizing the longevity of any fluorophore. By carefully considering these factors, researchers can significantly improve the quality and reliability of their fluorescence imaging data.
References
- 1. Photobleaching lifetimes of cyanine fluorophores used for single-molecule Förster resonance energy transfer in the presence of various photoprotection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
ATTO 565: A Superior Alternative to Cy3 Diacid(diso3) for Förster Resonance Energy Transfer (FRET) Applications
A detailed comparison guide for researchers, scientists, and drug development professionals.
In the realm of fluorescence resonance energy transfer (FRET), the selection of an appropriate donor and acceptor fluorophore pair is paramount to the success of experimental outcomes. For decades, Cyanine3 (Cy3) has been a widely utilized donor fluorophore. However, with advancements in dye chemistry, new contenders have emerged, offering enhanced photophysical properties. This guide provides a comprehensive comparison of ATTO 565 and Cy3 diacid(diso3), presenting experimental data and detailed protocols to assist researchers in making an informed decision for their FRET-based assays.
Executive Summary
ATTO 565, a rhodamine-based dye, presents itself as a robust alternative to the traditional Cy3 dye for FRET applications. Key advantages of ATTO 565 include a significantly higher fluorescence quantum yield and greater photostability, which translate to brighter signals and longer observation times in FRET experiments. While Cy3's photophysical properties are known to be sensitive to its local environment, particularly when conjugated to biomolecules, ATTO 565 exhibits more stable and predictable performance. This guide will delve into a quantitative comparison of their photophysical properties, provide a detailed experimental protocol for a head-to-head comparison, and visualize the underlying principles and workflows.
Data Presentation: Photophysical Properties
A direct comparison of the key photophysical parameters of ATTO 565 and Cy3 is essential for evaluating their suitability as FRET donors. The following table summarizes these properties.
| Property | ATTO 565 | Cy3 (diacid diso3) |
| Excitation Maximum (λ_exc) | 564 nm[1][2] | ~550 nm |
| Emission Maximum (λ_em) | 590 nm[1][2] | ~570 nm |
| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹[1] | 150,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.90[1][3] | 0.04 - 0.4 (highly environment-dependent)[4] |
| Fluorescence Lifetime (τ) | 4.0 ns[3] | 0.1 - 2.5 ns (highly environment-dependent)[4] |
| Förster Radius (R₀) with ATTO 647N | 6.5 nm | 5.1 nm |
| Förster Radius (R₀) with Cy5 | 6.0 nm | 5.4 nm |
| Photostability | High[1][5] | Moderate to Low |
| Environmental Sensitivity | Low to Moderate[2] | High[4] |
Note: The properties of Cy3, particularly its quantum yield and lifetime, are highly dependent on its conjugation partner and local environment. The diacid(diso3) form is a disulfonated version of Cy3, which increases its water solubility.
Experimental Protocols
To facilitate a direct and unbiased comparison between ATTO 565 and Cy3 diacid(diso3) as FRET donors, the following experimental protocol is provided. This protocol is designed for a microscopy-based FRET efficiency measurement using a common acceptor like ATTO 647N or Cy5.
Objective: To quantitatively compare the FRET efficiency of an ATTO 565-acceptor pair with a Cy3-acceptor pair on a biological scaffold (e.g., a doubly labeled DNA oligonucleotide).
Materials:
-
DNA Oligonucleotides:
-
Donor-Acceptor labeled DNA: 5'-[Donor]-...-[Acceptor]-3' (where Donor is either ATTO 565 or Cy3 diacid(diso3), and Acceptor is ATTO 647N or Cy5). The distance between the dyes should be within the Förster radius (e.g., 10-15 base pairs).
-
Donor-only labeled DNA: 5'-[Donor]-...-3'
-
Acceptor-only labeled DNA: 5'-...-[Acceptor]-3'
-
-
Buffers: TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0), Imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and Trolox to minimize photobleaching).
-
Microscopy Setup: A fluorescence microscope equipped with:
-
Laser lines for exciting the donor (e.g., 561 nm for ATTO 565 and 532 nm for Cy3).
-
Appropriate filter sets for donor and acceptor emission.
-
A sensitive detector (e.g., EMCCD or sCMOS camera).
-
-
Software: Image analysis software capable of measuring fluorescence intensity in defined regions of interest (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Anneal the labeled DNA oligonucleotides with their complementary strands to form double-stranded DNA constructs.
-
Immobilize the DNA constructs on a passivated coverslip surface to allow for single-molecule imaging.
-
Prepare three separate samples for each donor type (ATTO 565 and Cy3):
-
FRET sample (Donor-Acceptor labeled DNA).
-
Donor-only control.
-
Acceptor-only control.
-
-
-
Image Acquisition:
-
Donor Channel Imaging: Excite the sample with the donor excitation laser and acquire images in the donor emission channel.
-
Acceptor Channel Imaging (Sensitized Emission): While exciting with the donor excitation laser, acquire images in the acceptor emission channel.
-
Acceptor Direct Excitation (for correction): Excite the acceptor-only sample with the donor excitation laser and measure any direct excitation of the acceptor.
-
Donor Bleed-through (for correction): Image the donor-only sample using the acceptor emission filter to measure any bleed-through of the donor fluorescence into the acceptor channel.
-
-
FRET Efficiency Calculation (Intensity-Based Method):
-
Measure the fluorescence intensity of the donor in the presence of the acceptor (I_DA) and in the absence of the acceptor (I_D, from the donor-only sample).
-
The FRET efficiency (E) can be calculated using the following formula:
-
E = 1 - (I_DA / I_D)
-
-
-
Data Analysis and Comparison:
-
Calculate the FRET efficiency for a statistically significant number of molecules for both the ATTO 565-acceptor and Cy3-acceptor pairs.
-
Compare the average FRET efficiencies and the distribution of FRET values.
-
Assess the photostability by monitoring the fluorescence intensity of the donor dyes over time under continuous illumination. Plot the fluorescence intensity decay curves for both ATTO 565 and Cy3.
-
Expected Outcomes:
-
ATTO 565 is expected to exhibit a higher and more stable donor fluorescence intensity (I_D) compared to Cy3.
-
The FRET efficiency for the ATTO 565 pair is anticipated to be more consistent across different molecules due to its lower environmental sensitivity.
-
ATTO 565 will likely show a slower rate of photobleaching compared to Cy3, allowing for longer acquisition times.
Mandatory Visualization
To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: The Förster Resonance Energy Transfer (FRET) process.
Caption: Workflow for comparing ATTO 565 and Cy3 as FRET donors.
Caption: Advantages of ATTO 565 for FRET applications.
Conclusion
Based on the presented data, ATTO 565 emerges as a compelling alternative to Cy3 diacid(diso3) for FRET-based studies. Its superior quantum yield, enhanced photostability, and lower environmental sensitivity contribute to more robust and reproducible experimental outcomes. While Cy3 has been a workhorse in the field, the adoption of ATTO 565 can lead to significant improvements in signal-to-noise ratios and the ability to perform longer, more detailed observations of molecular interactions. For researchers and professionals in drug development seeking to push the boundaries of their FRET assays, a thorough evaluation of ATTO 565 as a donor fluorophore is highly recommended.
References
A Comparative Analysis of Quantum Yield: Cy3 diacid (diso3) vs. TAMRA
In the landscape of fluorescent probes, the selection of an appropriate dye is paramount for the success of sensitive bio-imaging and quantitative assays. Among the myriad of available fluorophores, Cyanine-3 (Cy3) and Tetramethylrhodamine (TAMRA) are frequently employed due to their favorable spectral properties in the visible range. This guide provides a detailed comparison of the fluorescence quantum yield of Cy3 diacid (diso3) and TAMRA, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
Understanding Quantum Yield
Fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield indicates a brighter fluorescent probe, which is highly desirable for enhancing signal-to-noise ratios in various applications, including fluorescence microscopy, immunoassays, and nucleic acid detection.
Quantitative Comparison of Quantum Yield
The quantum yields of Cy3 and TAMRA exhibit notable differences, which are summarized in the table below. It is crucial to recognize that the quantum yield of Cy3 is highly sensitive to its local environment, including solvent viscosity, temperature, and conjugation to biomolecules.
| Fluorophore | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Cy3 diacid (diso3) | 0.04 - 0.24 | ~550 | ~570 | ~150,000 |
| TAMRA | 0.1[1] | ~546 | ~579 | ~95,000[1] |
Note on Cy3 Quantum Yield: The reported quantum yield of Cy3 can vary significantly. For instance, in non-viscous aqueous solutions, the quantum yield can be as low as 0.04. However, when conjugated to DNA, the quantum yield of Cy3 has been reported to be 0.24. This variability is primarily attributed to the process of cis-trans isomerization in the polymethine chain of the Cy3 molecule, which is a non-radiative decay pathway that competes with fluorescence. Environmental factors that restrict this isomerization, such as increased viscosity or covalent attachment to a macromolecule, can lead to a significant enhancement in fluorescence quantum yield.
Experimental Protocol: Relative Quantum Yield Measurement
The following protocol outlines the determination of the fluorescence quantum yield of a sample (e.g., Cy3 diacid (diso3)) relative to a well-characterized standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95).
Materials:
-
Fluorimeter capable of measuring emission spectra
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (Sample)
-
Quantum yield standard (Standard)
-
Appropriate solvent (e.g., phosphate-buffered saline for biomolecules)
Procedure:
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Measure the absorbance spectra of all prepared solutions using a UV-Vis spectrophotometer.
-
Record the absorbance at the excitation wavelength that will be used for the fluorescence measurements.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorimeter to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution of the sample and the standard.
-
Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_S) using the following equation:
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
I_S and I_R are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_S and A_R are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solutions, respectively (if the solvents are the same, this ratio is 1).
-
Visualizing the Experimental Workflow and Underlying Principles
To further clarify the experimental process and the fundamental concept of quantum yield, the following diagrams are provided.
Caption: A flowchart illustrating the key steps involved in determining the relative fluorescence quantum yield of a sample.
Caption: A diagram representing the competing radiative (fluorescence) and non-radiative decay pathways from the excited state of a fluorophore, which collectively determine the quantum yield.
References
Cy3 Diacid(diso3) vs. FITC for Immunofluorescence: A Comparative Guide
In the realm of immunofluorescence, the choice of fluorophore is paramount to generating high-quality, reproducible data. For decades, Fluorescein Isothiocyanate (FITC) has been a workhorse, prized for its bright green fluorescence and affordability. However, the advent of more advanced fluorescent dyes, such as the cyanine family, has provided researchers with superior alternatives. Among these, Cy3 diacid(diso3) stands out as a robust and reliable fluorophore, offering significant advantages over FITC, particularly in demanding applications. This guide provides an objective comparison of Cy3 diacid(diso3) and FITC, supported by experimental data and detailed protocols, to aid researchers in making an informed decision for their immunofluorescence experiments.
Key Performance Characteristics: A Head-to-Head Comparison
The superiority of Cy3 diacid(diso3) over FITC for immunofluorescence stems from its enhanced photostability, pH insensitivity, and brightness. These characteristics translate to a higher signal-to-noise ratio and more reliable and reproducible results.
| Property | Cy3 diacid(diso3) | FITC (Fluorescein Isothiocyanate) | Advantage of Cy3 diacid(diso3) |
| Excitation Maximum | ~550 nm | ~495 nm | Better spectral separation from common blue and far-red fluorophores in multiplexing experiments. |
| Emission Maximum | ~570 nm | ~525 nm | Emits in the orange-red spectrum, where cellular autofluorescence is often lower. |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~80,000 cm⁻¹M⁻¹ | Absorbs more light, leading to a potentially brighter signal. |
| Quantum Yield (Φ) | ~0.15 (can increase upon binding to proteins)[1] | ~0.92 (highly pH-dependent) | More consistent fluorescence output across different environments. |
| Photostability | High | Low | Significantly more resistant to photobleaching, allowing for longer exposure times and repeated imaging without significant signal loss.[2] |
| pH Sensitivity | Low | High | Fluorescence intensity is stable across a wide physiological pH range (pH 4-10).[3] |
| Signal-to-Noise Ratio | High | Moderate to Low | Brighter, more stable signal with lower background contributes to clearer images and more reliable quantification. |
The Critical Advantages of Cy3 diacid(diso3) in Detail
Superior Photostability for Robust Imaging
One of the most significant drawbacks of FITC is its rapid photobleaching upon exposure to excitation light. This fading of the fluorescent signal can severely limit the time available for image acquisition and can lead to inconsistent results, especially in quantitative studies. In contrast, Cy3 exhibits markedly higher photostability.[2] This allows for longer exposure times, the ability to revisit the same field of view for time-lapse experiments, and the acquisition of Z-stacks in confocal microscopy without significant signal degradation.
pH Independence for Reliable Quantification
The fluorescence intensity of FITC is highly dependent on the pH of its environment. Its fluorescence is significantly quenched in acidic conditions, which can be a major issue when studying acidic organelles like lysosomes or when using fixation methods that can alter intracellular pH. Cy3's fluorescence, on the other hand, is stable over a broad physiological pH range (pH 4-10), ensuring that the observed signal intensity is a true reflection of antigen abundance and not an artifact of local pH variations.[3]
Enhanced Brightness for Detecting Low-Abundance Targets
The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While FITC has a high quantum yield in optimal conditions, Cy3's significantly higher molar extinction coefficient means it can absorb more light, leading to a brighter overall signal. This increased brightness is particularly advantageous for detecting proteins that are expressed at low levels, where a strong signal is crucial for distinguishing it from background noise.
Experimental Protocols for Comparative Analysis
To empirically validate the advantages of Cy3 diacid(diso3) over FITC, a direct comparative immunofluorescence experiment can be performed. Below are detailed protocols for immunofluorescent staining and for comparing the photostability and pH sensitivity of the two fluorophores.
Protocol 1: Comparative Immunofluorescence Staining
This protocol outlines the steps for staining cells with primary antibodies followed by secondary antibodies conjugated to either Cy3 or FITC.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA and 5% normal goat serum in PBS)
-
Primary antibody specific to the target antigen
-
Goat anti-primary antibody conjugated to Cy3
-
Goat anti-primary antibody conjugated to FITC
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Culture and Fixation:
-
Plate cells on sterile coverslips in a culture dish and grow to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Divide the coverslips into two groups.
-
Dilute the Cy3-conjugated secondary antibody and the FITC-conjugated secondary antibody to their optimal concentrations in Blocking Buffer.
-
Incubate one group of coverslips with the Cy3-conjugated secondary antibody and the other group with the FITC-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and FITC (Excitation: ~495 nm, Emission: ~525 nm). Use identical acquisition settings (exposure time, laser power, etc.) for both sets of slides to allow for a direct comparison of signal intensity and quality.
-
Protocol 2: Photostability Comparison
This experiment quantifies the rate of photobleaching for Cy3 and FITC.
Procedure:
-
Prepare slides stained with Cy3 and FITC as described in Protocol 1.
-
Select a field of view with representative staining for each fluorophore.
-
Using the fluorescence microscope, continuously expose the selected field of view to the excitation light at a constant intensity.
-
Acquire an image at regular intervals (e.g., every 10 seconds) for a total duration of 2-5 minutes.
-
Measure the mean fluorescence intensity of the stained structures in each image using image analysis software (e.g., ImageJ).
-
Plot the normalized fluorescence intensity against the exposure time for both Cy3 and FITC. This will generate photobleaching curves that quantitatively demonstrate the difference in photostability.
Protocol 3: pH Sensitivity Comparison
This experiment demonstrates the effect of pH on the fluorescence intensity of Cy3 and FITC.
Procedure:
-
Prepare two sets of slides stained with Cy3 and FITC as described in Protocol 1, but perform the final washes and mounting in buffers of varying pH (e.g., pH 5.0, pH 7.4, and pH 8.5).
-
Image the slides using a fluorescence microscope with identical acquisition settings for all pH conditions for each fluorophore.
-
Measure the mean fluorescence intensity of the stained structures for each fluorophore at each pH.
-
Plot the fluorescence intensity against the pH for both Cy3 and FITC to visualize their respective pH sensitivity.
Visualizing the Advantages
The following diagrams, generated using the DOT language, illustrate the experimental workflow for comparing the fluorophores and the key decision-making factors when choosing between Cy3 and FITC.
Caption: Experimental workflow for comparing Cy3 and FITC in immunofluorescence.
References
A Researcher's Guide to Spectral Overlap: Comparing Cy3 Diacid (diso3) with Common Fluorophores
In the realm of fluorescence-based research, the careful selection of fluorophores is paramount to the success of multiplexing experiments. Understanding the spectral properties of these fluorescent probes and their potential for spectral overlap is critical for obtaining clear and reliable data. This guide provides a comprehensive comparison of Cy3 diacid (diso3) with a panel of commonly used fluorophores, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed decisions for their experimental designs.
Understanding Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another fluorophore in the same sample. This can lead to two primary issues:
-
Crosstalk (or bleed-through): The emission of one fluorophore is detected in the channel designated for another, leading to false-positive signals and inaccurate quantification.
-
Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. While a powerful tool for studying molecular interactions, unintended FRET can lead to quenching of the donor's fluorescence and sensitized emission from the acceptor, complicating data interpretation.
This guide focuses on the spectral characteristics of Cy3 diacid (diso3), a water-soluble, sulfonated cyanine dye, and compares it with other popular fluorophores to help researchers minimize these issues and optimize their multicolor imaging and detection experiments.
Spectral Properties of Cy3 Diacid (diso3) and Other Common Fluorophores
The following table summarizes the key spectral properties of Cy3 diacid (diso3) and a selection of other widely used fluorophores. These values are crucial for predicting potential spectral overlap and for calculating FRET efficiency.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy3 diacid (diso3) | 554 | 568 | 150,000 | 0.15 |
| FITC | 495 | 519 | 73,000 | 0.5 |
| TRITC | 550 | 579 | 85,000 | 0.1 |
| Texas Red | 596 | 615 | 85,000 | 0.93 |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 |
| Alexa Fluor 555 | 555 | 565 | 150,000 | 0.1 |
| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 |
| DAPI (bound to DNA) | 354 | 456 | 27,000 | 0.92 |
| EGFP | 488 | 509 | 56,000 | 0.6 |
Note: The spectral properties of fluorophores can be influenced by their local environment, including pH, solvent polarity, and conjugation to biomolecules. The values presented here are generally accepted values under standard conditions.
Visualizing Spectral Overlap
The degree of spectral overlap between a donor and an acceptor fluorophore is a critical factor in predicting the efficiency of FRET. The following diagram illustrates this principle.
Caption: Diagram illustrating the spectral overlap required for FRET.
Experimental Protocols
To experimentally determine and manage spectral overlap, researchers can employ several techniques. Below are detailed protocols for two common methods.
Protocol 1: Measurement of Spectral Crosstalk
This protocol outlines the steps to quantify the amount of bleed-through from one fluorophore's emission into another's detection channel.
Caption: Experimental workflow for quantifying spectral crosstalk.
Detailed Steps:
-
Prepare Single-Stained Samples: For each fluorophore in your multiplex panel, prepare a sample stained with only that fluorophore. It is crucial that the staining conditions and sample type are identical to your experimental samples.
-
Prepare an Unstained Control: Prepare a sample with no fluorescent labels to measure the background autofluorescence.
-
Set Up Imaging/Detection Parameters: Configure your fluorescence microscope, flow cytometer, or plate reader with the appropriate excitation and emission filters for each fluorophore.
-
Acquire Images/Data:
-
Acquire data from the unstained control to determine the background signal in each channel.
-
For each single-stained sample, acquire data in all of the detection channels you will be using in your multiplex experiment.
-
-
Analyze the Data:
-
Subtract the background signal from all measurements.
-
For each single-stained sample, determine the fluorescence intensity in its primary detection channel and in the other "off-target" channels.
-
The percentage of the signal from a given fluorophore that is detected in an off-target channel represents the crosstalk. This information can be used to set up a compensation matrix in your analysis software to correct for this bleed-through in your multiplexed samples.
-
Protocol 2: Förster Resonance Energy Transfer (FRET) Efficiency Measurement by Acceptor Photobleaching
This protocol describes a common method to determine if FRET is occurring between two fluorophores and to quantify its efficiency.
Detailed Steps:
-
Sample Preparation: Prepare samples containing both the donor and acceptor fluorophores. Ideally, these will be on molecules known to interact or be in close proximity. Also, prepare a "donor-only" control sample.
-
Initial Imaging:
-
Excite the donor fluorophore and acquire an image of the donor emission (pre-bleach donor intensity).
-
Excite the acceptor fluorophore (or use the donor excitation if there is some direct excitation of the acceptor) and acquire an image of the acceptor emission to confirm its presence.
-
-
Acceptor Photobleaching:
-
Selectively photobleach the acceptor fluorophore using a high-intensity light source at the acceptor's excitation wavelength. Be careful not to photobleach the donor. Monitor the acceptor's fluorescence until it is significantly reduced.
-
-
Post-Bleach Imaging:
-
Excite the donor fluorophore again and acquire an image of the donor emission (post-bleach donor intensity).
-
-
Data Analysis:
-
If FRET was occurring, the donor's fluorescence will be "dequenched" after the acceptor is photobleached, resulting in an increase in the donor's emission intensity.
-
The FRET efficiency (E) can be calculated using the following formula: E = 1 - (I_pre / I_post) Where:
-
I_pre is the fluorescence intensity of the donor before acceptor photobleaching.
-
I_post is the fluorescence intensity of the donor after acceptor photobleaching.
-
-
Choosing the Right Fluorophore Combination
When selecting fluorophores for a multiplex experiment with Cy3 diacid (diso3), consider the following:
-
Spectral Separation: To minimize crosstalk, choose fluorophores with emission maxima that are well-separated from the emission maximum of Cy3 (568 nm). For example, combining Cy3 with a green fluorophore like Alexa Fluor 488 and a far-red fluorophore like Alexa Fluor 647 provides good spectral separation.
-
FRET Pairs: If you intend to perform FRET experiments with Cy3 as the donor, select an acceptor with an excitation spectrum that has a significant overlap with Cy3's emission spectrum. A classic FRET partner for Cy3 is Cy5. The spectra of Cy3 and Alexa Fluor 555 are very similar, making them generally unsuitable as a FRET pair but good alternatives for each other in single-color experiments.[1]
-
Brightness and Photostability: Consider the quantum yield and extinction coefficient to ensure adequate signal-to-noise. Also, consider the photostability of the fluorophores, especially for experiments that require long acquisition times.
By carefully considering the spectral properties of Cy3 diacid (diso3) and other common fluorophores, and by employing the experimental protocols outlined in this guide, researchers can design robust and reliable multiplex fluorescence experiments, leading to clearer and more accurate scientific insights.
References
A Head-to-Head Comparison: Cy3 Diacid(diso3) vs. Leading Alternatives for Advanced Microscopy
For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, selecting the optimal dye is paramount for generating high-quality microscopy data. This guide provides a comprehensive comparison of the widely used Cy3 diacid(diso3) with its key alternatives, offering quantitative performance data, detailed experimental protocols, and visual workflows to inform your selection process.
Cyanine dyes, and specifically Cy3, have long been workhorses in fluorescence microscopy due to their brightness and commercial availability in various reactive forms. The diacid (diso3) variant of Cy3 offers increased water solubility, which is advantageous for labeling biomolecules in aqueous buffers. However, the advent of newer generations of fluorescent dyes, such as the Alexa Fluor and ATTO series, necessitates a careful evaluation of their performance characteristics to ensure the selection of the most suitable probe for demanding applications like confocal and super-resolution microscopy.
Quantitative Performance Comparison
The selection of a fluorescent dye is often a trade-off between brightness, photostability, and other spectral properties. The following tables summarize the key photophysical characteristics of Cy3 diacid(diso3) and its common alternatives. While specific data for the diacid(diso3) form is limited, the data presented for Cy3 is representative of the core chromophore.
Table 1: Spectral Properties of Cy3 and Alternatives
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Cy3 diacid(diso3) | ~550 | ~570 | ~150,000 | ~0.15 |
| Alexa Fluor 555 | 555 | 565 | 155,000 | ~0.10 |
| ATTO 550 | 554 | 576 | 120,000 | 0.60 |
Table 2: Photostability Comparison
| Dye | Relative Photostability | Key Observations |
| Cy3 | Moderate | Prone to photobleaching, especially under intense laser illumination. Performance can be enhanced with antifade reagents. |
| Alexa Fluor 555 | High | Significantly more photostable than Cy3, making it a preferred choice for long-term imaging and super-resolution techniques.[1][2] |
| ATTO 550 | High | Exhibits good photostability, suitable for single-molecule detection and super-resolution microscopy. |
Performance in Advanced Microscopy Setups
The choice of fluorophore becomes even more critical in advanced microscopy techniques that push the limits of resolution and sensitivity.
Confocal Microscopy: In standard confocal microscopy, both Cy3 and its alternatives can yield high-quality images. However, the superior photostability of Alexa Fluor 555 and ATTO 550 allows for longer acquisition times and the use of higher laser powers without significant signal loss, which is particularly beneficial for imaging weakly expressed targets or for 3D reconstructions.
Super-Resolution Microscopy (STORM, STED, PALM):
-
STORM (Stochastic Optical Reconstruction Microscopy): While Cy3 can be used in STORM, often in combination with a reporter dye like Cy5, its photostability can be a limiting factor.[3] Dyes like Alexa Fluor 555 are often preferred for their robustness. For green-excited (d)STORM, novel rhodamine-based dyes like CF®583R and CF®597R have shown superior photoswitching behavior compared to Cy3B.
-
STED (Stimulated Emission Depletion) Microscopy: STED microscopy places high demands on the photostability of fluorophores due to the high-intensity depletion laser. While Cy3 can be used in STED, more photostable dyes like Alexa Fluor 555 or specific STED-optimized dyes (e.g., Abberior STAR 580) are generally recommended for achieving the highest resolution.
-
PALM (Photoactivated Localization Microscopy): PALM traditionally uses photoactivatable fluorescent proteins. However, organic dyes can also be employed. The brightness and photostability of the dye are critical for the localization precision in PALM. While not a conventional PALM dye, the principles of single-molecule localization benefit from brighter and more stable fluorophores.
Experimental Protocols
Detailed and reproducible protocols are essential for successful labeling and imaging experiments. Below are representative protocols for labeling antibodies and oligonucleotides with NHS esters of cyanine dyes and their alternatives.
Protocol 1: Antibody Labeling with NHS Ester Dyes
This protocol is suitable for labeling antibodies with amine-reactive NHS esters of Cy3, Alexa Fluor 555, or ATTO 550.
Materials:
-
Antibody (1 mg/mL in amine-free buffer, e.g., PBS)
-
Dye-NHS ester (e.g., Cy3 diacid(diso3) NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate (pH 8.3)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-2 mg/mL.
-
Prepare the Dye Solution: Immediately before use, dissolve the dye-NHS ester in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the reactive dye solution to the antibody solution. The molar ratio of dye to antibody typically ranges from 5:1 to 20:1. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye. Calculate the protein concentration and the dye concentration to determine the DOL.
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and store at -20°C.
Protocol 2: Oligonucleotide Labeling with NHS Ester Dyes
This protocol is for labeling amine-modified oligonucleotides.
Materials:
-
Amine-modified oligonucleotide (100 nmol)
-
Dye-NHS ester
-
Anhydrous DMSO
-
0.1 M Sodium Carbonate Buffer (pH 9.0)
-
Ethanol
-
Nuclease-free water
Procedure:
-
Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in 0.1 M sodium carbonate buffer (pH 9.0).
-
Prepare the Dye Solution: Dissolve the dye-NHS ester in DMSO immediately before use.
-
Labeling Reaction: Add the dye solution to the oligonucleotide solution. The molar excess of dye can be adjusted to achieve the desired labeling efficiency. Incubate for 2-4 hours at room temperature in the dark.
-
Purification: Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol. Incubate at -20°C for 30 minutes and then centrifuge to pellet the oligonucleotide. Wash the pellet with 70% ethanol and resuspend in nuclease-free water. Alternatively, use HPLC for purification.
-
Quantification: Measure the absorbance at 260 nm (for the oligonucleotide) and the dye's absorbance maximum to determine the concentration and labeling efficiency.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate a typical antibody labeling workflow and the concept of photostability.
Caption: Workflow for labeling antibodies with amine-reactive NHS ester dyes.
References
A Researcher's Guide to Validating Cy3 Diacid (diso3) Conjugate Labeling
For researchers, scientists, and professionals in drug development, the precise characterization of fluorescently labeled biomolecules is paramount for the accuracy and reproducibility of experimental results. The degree of labeling (DOL), which defines the average number of dye molecules conjugated to a protein, is a critical quality control parameter. An optimal DOL is essential for maximizing fluorescence signal without inducing quenching effects that can diminish it. This guide provides a comprehensive comparison of Cy3 diacid (diso3) with alternative fluorescent dyes and details the experimental protocols for validating the degree of labeling.
Performance Comparison of Cy3 diacid (diso3) and Alternatives
Cy3, a member of the cyanine dye family, is a bright and widely used fluorophore. The diacid (diso3) variant is sulfonated, which increases its water solubility and reduces aggregation, making it a suitable choice for labeling proteins in aqueous buffers.[1] However, several alternative dyes are available, each with distinct photophysical properties.
Key Performance Indicators:
-
Extinction Coefficient (ε): A measure of how strongly a dye absorbs light at a specific wavelength. A higher extinction coefficient contributes to greater brightness.
-
Quantum Yield (Φ): The efficiency of converting absorbed light into emitted fluorescence. A higher quantum yield results in a brighter signal.
-
Photostability: The ability of a dye to resist degradation when exposed to light. Higher photostability is crucial for imaging applications that require prolonged or intense illumination.
-
Fluorescence Quenching: At high degrees of labeling, dye molecules can interact, leading to a reduction in fluorescence intensity. Dyes less prone to self-quenching are advantageous for achieving high signal brightness.
Below is a comparative summary of Cy3 and its common alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Characteristics |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Bright, well-established dye. Sulfonated versions offer good water solubility. |
| Alexa Fluor 555 | ~555 | ~565 | ~155,000 | ~0.10 | Known for high photostability and resistance to quenching at high DOLs.[2] |
| DyLight 550 | ~562 | ~576 | ~150,000 | Not widely reported | Reported to have good photostability and be less pH-sensitive than some other dyes. |
| Atto 550 | ~554 | ~576 | ~120,000 | ~0.80 | High quantum yield, good photostability. |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.27 | Brighter than Cy3 but more prone to fluorescence quenching at higher DOLs.[2] |
Note: The photophysical properties of dyes can be influenced by their local environment, including the protein to which they are conjugated. The values presented here are for the free dyes and serve as a general comparison.
Experimental Protocol: Determining the Degree of Labeling (DOL)
The most common method for determining the DOL of a protein-dye conjugate is through UV-Visible spectrophotometry. This method relies on the Beer-Lambert law to calculate the molar concentrations of the protein and the dye in the conjugate solution.
Materials:
-
Purified protein-dye conjugate
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV-Vis spectrophotometer
-
Quartz cuvette (1 cm path length)
Procedure:
-
Purification of the Conjugate: It is crucial to remove any unconjugated dye from the labeled protein. This is typically achieved through size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable reading.
-
Blank Measurement: Fill the quartz cuvette with the same buffer used to dissolve the conjugate. Place the cuvette in the spectrophotometer and measure the absorbance across the relevant wavelength range (e.g., 250 nm to 700 nm). This will serve as the blank to zero the instrument.
-
Sample Measurement: Empty the cuvette, rinse it with a small amount of the conjugate solution, and then fill it with the conjugate solution. If the absorbance at the dye's maximum absorption wavelength (A_max) is greater than 2.0, dilute the sample with a known volume of buffer to bring the absorbance into the linear range of the instrument (typically 0.1 - 1.5). Record the dilution factor.
-
Data Acquisition: Measure the absorbance of the conjugate solution at two key wavelengths:
-
280 nm (A₂₈₀): The wavelength of maximum absorbance for most proteins.
-
The dye's maximum absorption wavelength (A_max): For Cy3, this is approximately 550 nm.
-
-
Calculation of DOL: The degree of labeling is calculated using the following formula:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
Dye Concentration (M) = A_max / ε_dye
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength.
-
CF is the correction factor for the dye's absorbance at 280 nm (CF = A₂₈₀ of free dye / A_max of free dye). For Cy3, this is approximately 0.08.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, this is ~210,000 M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of the dye at its A_max (for Cy3, this is ~150,000 M⁻¹cm⁻¹).
-
Experimental Workflow Diagram
Caption: Workflow for Determining the Degree of Labeling (DOL) of a Protein-Dye Conjugate.
Logical Relationship Diagram: Factors Influencing DOL
Caption: Key Factors Influencing the Degree of Labeling (DOL) in a Conjugation Reaction.
By carefully controlling these experimental variables and accurately determining the DOL, researchers can ensure the quality and consistency of their Cy3 diacid (diso3) conjugates, leading to more reliable and reproducible results in their downstream applications.
References
Safety Operating Guide
Navigating the Disposal of Cy3 Diacid(diso3): A Procedural Guide
I. Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Safety goggles to protect from splashes.
-
Standard laboratory coat.
-
Nitrile gloves.
In the event of a spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. Avoid generating dust if handling a solid form of the dye. Ensure adequate ventilation in the work area.
II. Disposal of Aqueous Solutions
For dilute aqueous solutions of Cy3 diacid(diso3), the primary consideration is the concentration and volume. While some guidelines permit the drain disposal of dilute, non-mutagenic dyes, it is generally recommended to collect all dye waste for proper disposal.
Step-by-Step Procedure for Aqueous Waste:
-
Segregation: Do not mix Cy3 diacid(diso3) waste with other chemical waste streams, especially hazardous materials like solvents or heavy metals.
-
Collection: Pour all aqueous waste containing the dye into a designated, clearly labeled waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled with a "Non-Hazardous Waste" tag that clearly identifies the contents as "Aqueous Cy3 diacid(diso3) waste." Include the concentration if known.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to prevent spills.
-
Pickup: Once the container is full, arrange for its collection by your institution's EHS or hazardous waste management service.
III. Disposal of Solid Waste and Contaminated Materials
Solid Cy3 diacid(diso3) and materials contaminated with the dye, such as gels, pipette tips, and gloves, should be collected and disposed of as solid laboratory waste.
Step-by-Step Procedure for Solid Waste:
-
Collection: Place all solid waste contaminated with Cy3 diacid(diso3) into a designated, leak-proof container lined with a plastic bag.
-
Labeling: Clearly label the container as "Solid Waste contaminated with Cy3 diacid(diso3)."
-
Storage: Store the sealed container in the satellite accumulation area.
-
Disposal: When the container is full, it should be collected by your institution's waste management service for disposal, which is typically incineration for non-hazardous solid lab waste.
IV. Decontamination of Glassware
Properly decontaminating glassware that has come into contact with Cy3 diacid(diso3) is essential to prevent cross-contamination.
Decontamination Protocol:
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove the majority of the dye. This initial rinsate should be collected as chemical waste and not disposed of down the drain.
-
Washing: Wash the glassware with a laboratory detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Cy3 diacid(diso3) waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of Cy3 diacid(diso3), fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize your institution's specific guidelines and consult with your EHS department for any clarifications.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
